molecular formula C8H12ClNO3S B1373586 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride CAS No. 4229-23-6

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride

Cat. No.: B1373586
CAS No.: 4229-23-6
M. Wt: 237.7 g/mol
InChI Key: XPLFFSLHKSFPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO3S and its molecular weight is 237.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLFFSLHKSFPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Properties, Synthesis, and Application Dynamics of 4-Aminophenyl-β-hydroxyethyl Sulfone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the architecture of modern reactive dyes and functionalized pharmaceuticals, 4-Aminophenyl-β-hydroxyethyl sulfone hydrochloride (often referred to as the HCl salt of 4-(2-hydroxyethylsulfonyl)aniline) serves as a critical, high-value intermediate. While the free base is widely recognized as the precursor to the "para-ester" (the sulfate ester analog used in vinyl sulfone dyes)[1], the hydrochloride salt form is specifically engineered to solve fundamental operational challenges in scale-up chemistry.

In my experience overseeing the scale-up synthesis of reactive azo dyes, handling the free base presents significant challenges due to its susceptibility to oxidative degradation. By converting and storing the intermediate as a hydrochloride (HCl) salt, we protonate the amine, locking its lone pair. This neutralizes its nucleophilicity, preventing auto-oxidation during storage. Furthermore, the HCl salt provides the exact stoichiometric pre-protonation required for downstream diazotization, streamlining the operational workflow and reducing the exothermic shock of initial acid dissolution.

Quantitative Physicochemical Profile

To ensure predictable behavior in aqueous and organic phases, the physicochemical properties of the free base versus the HCl salt must be strictly differentiated.

Table 1: Comparative Physicochemical Properties

Property4-Aminophenyl-β-hydroxyethyl sulfone (Free Base)Hydrochloride Salt (HCl Form)Sulfate Ester (Para-Ester)[1]
Molecular Formula C₈H₁₁NO₃SC₈H₁₂ClNO₃SC₈H₁₁NO₆S₂
Molecular Weight 201.24 g/mol 237.70 g/mol 281.30 g/mol
Physical State Off-white powderPale yellow crystalline solidDry powder
Aqueous Solubility ModerateHigh (>100 mg/mL at 20 °C)High
Thermal Stability Prone to air oxidationStable under ambient conditionsStable, but moisture sensitive
Primary Function Raw intermediateStabilized diazo precursorVinyl sulfone precursor

Mechanistic Causality in Synthesis

The utility of this compound lies in its dual functionality:

  • The Aniline Moiety: Acts as the reactive site for diazotization.

  • The β-Hydroxyethyl Sulfone Moiety: Acts as a latent electrophile. Post-coupling, this group is esterified with sulfuric acid[2]. Upon subsequent alkaline treatment during the dyeing process, it undergoes a β-elimination reaction to form a highly reactive vinyl sulfone group (–SO₂–CH=CH₂), which covalently bonds to nucleophilic substrates (e.g., cellulose hydroxyls) via Michael addition.

Pathway Visualization

Pathway A p-Nitrophenyl-β-hydroxyethyl sulfone B Catalytic Hydrogenation (Modified Ni, H2) A->B C 4-Aminophenyl-β-hydroxyethyl sulfone (Free Base) B->C Chemoselective Reduction D Acidification (HCl) C->D E 4-Aminophenyl-β-hydroxyethyl sulfone HCl Salt D->E Stabilization & Solubilization

Fig 1. Synthesis and stabilization pathway of 4-Aminophenyl-β-hydroxyethyl sulfone HCl.

Detailed Experimental Methodologies

A robust chemical protocol must be a self-validating system. The following methodologies detail the synthesis of the HCl salt and its subsequent application, emphasizing the causality behind each parameter.

Protocol 1: Chemoselective Synthesis of the HCl Salt

The reduction of p-nitrophenyl-β-hydroxyethyl sulfone to the free amine requires precise catalytic control to prevent the hydrogenolysis of the C–S bond.

  • Catalyst Preparation: Utilize a modified skeletal nickel catalyst (Ni-Al doped with Mo/Cu). Causality: Standard Raney nickel often leads to over-reduction. The addition of Mo/Cu modifiers improves chemoselectivity for the nitro group, reducing by-products by over 50%[3].

  • Hydrogenation: Suspend the nitro-precursor in methanol. Introduce hydrogen gas at 0.5 MPa and maintain the temperature at 45–50 °C until hydrogen uptake ceases.

  • Filtration & Acidification: Filter the modified skeletal nickel under an inert atmosphere. To the filtrate, add 1.1 equivalents of concentrated HCl dropwise. Causality: This instantly protonates the newly formed amine, precipitating the 4-aminophenyl-β-hydroxyethyl sulfone hydrochloride salt and protecting it from oxidative degradation.

  • Isolation: Filter the crystalline HCl salt, wash with cold ethanol, and dry under vacuum.

Protocol 2: Diazotization and Azo Coupling Workflow

This protocol utilizes the HCl salt as the diazo component for reactive dye synthesis[4].

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, dissolve 1.0 molar equivalent of the HCl salt in distilled water. Add 1.5 equivalents of 37% HCl. Causality: Although the salt is pre-protonated, excess acid is required to generate the nitrosonium ion (NO⁺) and stabilize the resulting diazonium salt.

  • Thermal Control: Cool the mixture to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are thermally unstable; exceeding 5 °C causes decomposition into phenols and nitrogen gas[4].

  • Nitrosation: Slowly add a 30% aqueous solution of sodium nitrite (NaNO₂) dropwise, strictly maintaining the temperature below 5 °C. Stir for 30–60 minutes.

  • System Validation (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, validating 100% conversion of the amine[4]. Self-Correction: If the test is excessively positive, quench the excess HNO₂ with sulfamic acid to prevent unwanted nitrosation of the downstream coupling component.

  • Azo Coupling: Slowly add the validated diazonium solution to a pre-cooled (0–5 °C) solution of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), maintaining a pH of 7.0–8.0 using sodium carbonate. Causality: Alkaline conditions deprotonate the naphtholic hydroxyl groups, activating the aromatic ring for electrophilic aromatic substitution.

Diazotization Start 4-Aminophenyl-β-hydroxyethyl sulfone HCl Step1 Dissolution & Cooling (HCl, H2O, 0-5 °C) Start->Step1 Ensures homogeneity Step2 Nitrosation (Dropwise NaNO2) Step1->Step2 Prevents thermal decomposition Check Validation: Starch-Iodide Test (Blue-black = Excess HNO2) Step2->Check 30-60 min reaction Step3 Azo Coupling (H-acid, pH 7.0-8.0) Check->Step3 Confirms complete conversion End Reactive Azo Dye (Vinyl Sulfone Precursor) Step3->End Electrophilic Substitution

Fig 2. Diazotization and azo coupling workflow for reactive dye synthesis.

Troubleshooting Matrix

To maintain scientific integrity and operational efficiency, quantitative and observational deviations must be addressed through root-cause analysis.

Table 2: Diazotization Troubleshooting Matrix

ObservationRoot CauseScientific CausalityCorrective Action
Rapid nitrogen gas evolution Temperature > 5 °CThermal decomposition of the diazonium salt into phenol and N₂ gas[4].Enhance cooling (ice-salt bath); slow the NaNO₂ addition rate.
Negative starch-iodide test Insufficient NaNO₂Incomplete generation of the nitrosonium ion (NO⁺).Add 0.1M NaNO₂ dropwise until a persistent blue-black color remains for 5 mins.
Highly positive starch-iodide Excess NaNO₂Excess HNO₂ causes side reactions (e.g., nitrosation of the coupling component).Quench excess HNO₂ by adding sulfamic acid or urea until the test is faintly positive.
Incomplete dissolution Insufficient HClFree amine remains unprotonated, hindering homogeneous reaction kinetics.Add 0.5 equivalents of concentrated HCl; ensure pH < 1 before NaNO₂ addition.

References[1] PubChem. "Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate)". National Institutes of Health (NIH). https://pubchem.ncbi.nlm.nih.gov/compound/75615[2] "Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate". Google Patents (CN101255128A). https://patents.google.com/patent/CN101255128A/en[3] "Preparation method of aminophenyl-β-hydroxyethylsulfone and p-aminophenyl-β-hydroxyethylsulfone sulfonate". Google Patents (CN108003073A). https://patents.google.com/patent/CN108003073A/en[4] "4-(2-Hydroxyethylsulfonyl)aniline in Reactive Dye Synthesis". BenchChem Technical Support Center. https://www.benchchem.com/

Sources

2-(p-Aminobenzenesulfonyl)ethanol HCl: Solubility Thermodynamics and Reaction Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(p-Aminobenzenesulfonyl)ethanol, widely recognized in industrial chemistry as 4-(2-hydroxyethylsulfonyl)aniline or "Para Base," is a critical bifunctional intermediate. While predominantly utilized in the synthesis of vinyl sulfone reactive dyes, its unique structural motifs—a primary aromatic amine and a hydroxyethylsulfonyl moiety—make it a valuable precursor in targeted pharmaceutical synthesis and bioconjugation strategies.

Understanding the solubility profile of its hydrochloride salt, 2-(p-Aminobenzenesulfonyl)ethanol HCl , is paramount. The free base exhibits complex solubility behavior that can bottleneck low-temperature aqueous reactions. This whitepaper elucidates the causality behind the solubility thermodynamics of the HCl salt, provides self-validating protocols for its dissolution and subsequent diazotization, and establishes a framework for maximizing reaction yields.

Physicochemical Profiling & Causality of Solubility

To engineer efficient synthetic workflows, one must understand the molecular interactions dictating solubility. The free base of 2-(p-Aminobenzenesulfonyl)ethanol is a polar organic molecule that exhibits moderate aqueous solubility at room temperature but is notably insoluble in non-polar solvents and aliphatic alcohols like ethanol and ether .

However, the primary downstream application of this compound—diazotization to form an azo coupling precursor—must be executed at strictly controlled low temperatures (0–5 °C) . At these depressed temperatures, the free base tends to precipitate, leading to heterogeneous reaction mixtures, incomplete conversion, and low yields.

The Causality of the HCl Salt: By converting the free base to 2-(p-Aminobenzenesulfonyl)ethanol HCl (or generating it in situ via the addition of concentrated hydrochloric acid), the primary amine is protonated to form an anilinium cation ( −NH3+​ ). This ionic species drastically lowers the lattice energy required for dissolution and maximizes ion-dipole interactions with water. Consequently, the HCl salt maintains high solubility even at 0 °C, ensuring a homogeneous aqueous phase critical for uniform kinetic interaction with nitrous acid during diazotization.

Quantitative Solubility Data

The following table summarizes the comparative solubility profiles. Data is synthesized from empirical baseline observations of the para-base intermediate .

Solvent SystemFree Base Solubility (25 °C)HCl Salt Solubility (25 °C)HCl Salt Solubility (5 °C)Observational Notes
Deionized Water (pH 7) ~15 - 20 mg/mL>150 mg/mL>100 mg/mLHCl salt highly soluble; free base solubility drops sharply at 5 °C.
Aqueous HCl (0.1 M) >150 mg/mL (forms salt)>150 mg/mL>100 mg/mLOptimal medium for downstream diazotization.
Ethanol (Absolute) Insoluble (<1 mg/mL)~5 - 10 mg/mL<2 mg/mLPoor solvation of the sulfonyl and anilinium groups in alcohols.
Aqueous NaOH (1.0 M) Soluble (>50 mg/mL)Soluble (Deprotonates)N/AAlkaline media triggers conversion to the reactive vinyl sulfone .

Mechanistic Workflow: Dissolution & Diazotization

The transition from a solubilized HCl salt to a reactive diazonium species is a temperature-sensitive cascade. The hydroxyethylsulfonyl group is relatively stable under acidic conditions, allowing the chemist to focus entirely on the amine.

Below is the logical workflow for processing 2-(p-Aminobenzenesulfonyl)ethanol HCl. The diagram highlights the critical thermal equilibration step. If the temperature exceeds 5 °C, the resulting diazonium salt will undergo rapid thermal decomposition into a phenol derivative, irreversibly destroying the batch .

G Start 2-(p-Aminobenzenesulfonyl)ethanol HCl (Solid Powder) Dissolution Aqueous Dissolution (0.1M HCl, 20°C) Start->Dissolution Add Solvent Cooling Thermal Equilibration (0-5°C Ice Bath) Dissolution->Cooling Solubilized State Diazotization NaNO2 Addition (Controlled Dropwise) Cooling->Diazotization T < 5°C Validation Starch-Iodide Test (Blue-Black = Excess HNO2) Diazotization->Validation In-process Check Validation->Diazotization Adjust NaNO2 Product Diazonium Salt Solution (Ready for Coupling) Validation->Product Validated

Workflow for the dissolution and temperature-controlled diazotization of the HCl salt.

Experimental Protocol: Self-Validating Dissolution and Diazotization

As a Senior Application Scientist, I mandate that protocols must be self-validating—meaning the procedure contains internal checks that confirm the success of the previous step before proceeding. This protocol ensures complete solubilization and quantitative conversion.

Materials Required
  • 2-(p-Aminobenzenesulfonyl)ethanol (Free base, >98% purity)

  • Hydrochloric acid (37% w/w, ACS Grade)

  • Sodium nitrite ( NaNO2​ , 30% w/v aqueous solution)

  • Deionized water

  • Starch-iodide indicator paper

Step-by-Step Methodology

Step 1: In Situ HCl Salt Formation and Dissolution

  • Suspend 0.1 mol (approx. 20.1 g) of 2-(p-Aminobenzenesulfonyl)ethanol free base in 100 mL of deionized water at 20 °C. Observation: The suspension will be heterogeneous due to the free base's limited aqueous solubility.

  • Slowly add 25 mL of 37% HCl under continuous mechanical stirring.

  • Validation Check 1 (Visual): The opaque suspension will transition into a clear, pale-yellow solution. This optical clearing is the self-validating proof that the amine has been fully protonated to the highly soluble 2-(p-Aminobenzenesulfonyl)ethanol HCl salt.

Step 2: Thermal Equilibration 4. Transfer the reaction vessel to an ice-water/salt bath. 5. Insert a calibrated internal temperature probe. Agitate until the internal temperature stabilizes strictly between 0 °C and 5 °C . Causality: Failing to reach this temperature before the next step will result in immediate nitrogen gas evolution upon NaNO2​ addition.

Step 3: Diazotization 6. Begin dropwise addition of the 30% NaNO2​ solution via an addition funnel. Maintain the addition rate such that the internal temperature never exceeds 5 °C. 7. Continue addition until a slight molar excess of nitrous acid is achieved in the solution.

Step 4: Self-Validation via Starch-Iodide 8. Validation Check 2 (Chemical): Five minutes after the final addition of NaNO2​ , spot a drop of the reaction mixture onto starch-iodide paper. 9. A rapid blue-black color development indicates the presence of unreacted nitrous acid . This confirms that all of the 2-(p-Aminobenzenesulfonyl)ethanol HCl has been quantitatively consumed. If the paper remains white, the amine is still present; add an additional 1 mL of NaNO2​ and re-test.

Troubleshooting & Downstream Considerations

  • Premature Hydrolysis: The 2-hydroxyethylsulfonyl group is designed to be converted into a reactive vinyl sulfone group, but this must only occur under alkaline conditions (typically pH > 10) during the final dye fixation or bioconjugation step . If your dissolution step accidentally utilizes alkaline water instead of acidic media, the molecule will undergo premature elimination, ruining its downstream reactivity. Always ensure the dissolution matrix is strictly acidic.

  • Incomplete Dissolution at 0 °C: If precipitation occurs during Step 2 (Thermal Equilibration), it indicates insufficient HCl was added in Step 1. The equilibrium has shifted back toward the free base. Add 2–3 mL of 37% HCl to re-protonate the amine and restore solubility.

References

  • Tianjin Yadong Chemical Co., Ltd. "China Para Base Manufacturers, Factory - Free Sample." Dyeindustry.com. Available at:[Link]

  • Patel, et al. "Synthesis and Application of Vinylsulphone Disperse Reactive Dyes for Polyester." Academia.edu. Available at:[Link]

Sulfonyl Aniline Derivatives in Chemical Synthesis: A Comparative Technical Guide on Para Base Ester and Para Base Alcohol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of reactive dyes, bioconjugation linkers, and fine chemicals, sulfonyl aniline derivatives serve as foundational building blocks. Two of the most critical intermediates in these pathways are Para Base Alcohol HCl (4-(2-Hydroxyethylsulfonyl)aniline hydrochloride) and Para Base Ester (4-(2-Sulfatoethylsulfonyl)aniline). While they share a core structural homology, their functional roles, stability profiles, and reactivity are fundamentally divergent.

This technical guide provides an in-depth analysis of the structural causality, mechanistic pathways, and experimental workflows that govern the transition from the stable alcohol precursor to the highly reactive ester intermediate.

Chemical Ontology & Structural Divergence

To understand the operational differences between these two compounds, one must analyze their functional groups and how they dictate molecular behavior.

  • Para Base Alcohol HCl (PBA-HCl): This compound features an unactivated β -hydroxyethyl chain and a protonated primary amine. The hydroxyl group (-OH) is a notoriously poor leaving group, rendering the molecule unreactive toward elimination reactions under standard conditions [3]. The addition of hydrochloric acid to form the salt is a deliberate synthetic choice: it protonates the electron-rich aniline ring (forming −NH3+​Cl− ), which deactivates the ring toward electrophilic auto-oxidation. This grants the molecule exceptional shelf-life and stability during storage and transport.

  • Para Base Ester (PBE): PBE is the downstream, activated derivative of PBA. Through esterification (typically via sulfuric acid), the hydroxyl group is converted into a sulfate ester ( −OSO3​H ). This structural modification transforms a poor leaving group into an excellent one, priming the molecule for base-catalyzed activation [2].

Mechanistic Pathways & Reactivity Profiles

The causality behind utilizing Para Base Ester over Para Base Alcohol in final applications lies in the E1cB (Elimination Unimolecular conjugate Base) mechanism.

When a reactive dye or cross-linker is applied to a substrate (such as the hydroxyl groups of cellulose in cotton), it requires a highly electrophilic anchor. Para Base Alcohol cannot form this anchor directly. However, when Para Base Ester is exposed to mildly alkaline conditions (pH 8.0–10.5), the base abstracts the acidic α -proton adjacent to the sulfone group. The resulting carbanion rapidly expels the sulfate leaving group ( −OSO3−​ ), generating a highly reactive Vinyl Sulfone ( −SO2​−CH=CH2​ ).

This vinyl sulfone acts as a potent Michael acceptor, readily undergoing nucleophilic attack by the substrate to form a permanent, covalent ether linkage.

Mechanism A Para Base Alcohol HCl (Stable, Protected Amine) B Para Base Alcohol (Free Base, Unactivated -OH) A->B Neutralization (-HCl) C Para Base Ester (Activated Sulfate Leaving Group) B->C Esterification (H2SO4 / -H2O) D Vinyl Sulfone (Highly Reactive Electrophile) C->D Alkaline pH > 8 (E1cB β-elimination)

Mechanistic pathway from Para Base Alcohol HCl to the reactive Vinyl Sulfone.

Analytical Characterization & Comparative Data

The following table summarizes the quantitative and qualitative distinctions between the two intermediates, highlighting why PBA-HCl is favored for inventory storage and PBE is favored for immediate reactor utilization.

PropertyPara Base Alcohol HClPara Base Ester
Chemical Name 4-(2-Hydroxyethylsulfonyl)aniline HCl4-(2-Sulfatoethylsulfonyl)aniline
CAS Number 5246-58-2 (Free base)2494-89-5
Molecular Formula C8​H12​ClNO3​S C8​H11​NO6​S2​
Molecular Weight 237.70 g/mol 281.31 g/mol
Functional Group Unactivated Hydroxyl (-OH)Activated Sulfate Ester ( −OSO3​H )
Amine State Protonated (Salt)Free Amine
Reactivity Profile Stable precursor; requires activationHighly reactive under alkaline conditions
Primary Use Case Storage-stable intermediateDirect intermediate for reactive dyes

Synthesis & Experimental Workflows

Historically, the synthesis of Para Base Ester relied heavily on chlorosulfonic acid, which generated massive amounts of hazardous HCl gas and acidic wastewater. Modern green chemistry protocols have shifted toward direct esterification using sulfuric acid or oleum, which provides a self-validating, high-yield system [1].

Protocol 1: Preparation of Para Base Alcohol (Free Base) from HCl Salt

Causality: Before esterification can occur, the protected HCl salt must be neutralized to free the amine and solubilize the compound for the organic reaction.

  • Charging: Suspend 100 g of Para Base Alcohol HCl in 300 mL of deionized water under continuous mechanical stirring.

  • Neutralization: Dropwise add a 20% NaOH solution until the pH stabilizes at 7.0–7.5. Self-Validation: The initially clear/hazy acidic solution will precipitate the free base as a white/pale-yellow crystalline solid as the pH crosses the pKa of the amine.

  • Isolation: Filter the precipitate via vacuum filtration and wash with cold distilled water to remove residual NaCl. Dry under a vacuum at 60°C until moisture content is <0.5%.

Protocol 2: Esterification to Para Base Ester (Sulfation)

Causality: Direct esterification with concentrated H2​SO4​ converts the hydroxyl into a sulfate ester. Temperature control is critical; exceeding 50°C risks sulfonation of the aromatic ring (a highly undesirable side reaction).

  • Acid Charging: Cool 150 mL of 98% Sulfuric Acid in a jacketed glass reactor to 10°C.

  • Addition: Slowly add the dried Para Base Alcohol (free base) in small aliquots over 2 hours. Maintain the internal temperature below 25°C to prevent exothermic runaway.

  • Thermal Maturation: Once addition is complete, gradually raise the temperature to 40–45°C. Hold for 4 hours.

  • In-Process Control (IPC) & Validation: Pull a sample and perform a dual titration for the amino value (via diazotization) and the ester value (via base hydrolysis). Self-Validation: The reaction is deemed complete when both values are >97% and the difference between them is strictly <2%[1].

  • Quenching: Slowly pour the reaction mixture into 500 g of crushed ice to quench the acid. The Para Base Ester will precipitate as a fine white powder.

  • Filtration: Filter, wash with a saturated brine solution to displace excess acid, and dry.

Workflow S1 1. Reactor Charging (PBA + H2SO4) S2 2. Thermal Control (40-50°C) S1->S2 S3 3. IPC Validation (Titration Δ < 2%) S2->S3 S4 4. Quenching (Ice-water) S3->S4 S5 5. Isolation (Filtration & QA) S4->S5

Step-by-step experimental workflow for the esterification of Para Base Alcohol.

Industrial & Pharmaceutical Applications

While the primary consumer of Para Base Ester is the textile industry (specifically in the synthesis of Reactive Black 5, Reactive Blue 19, and other vinyl sulfone dyes), its utility extends into drug development and bioconjugation.

In pharmaceutical development, the vinyl sulfone moiety—derived directly from Para Base Ester—is utilized as a highly specific, irreversible covalent binder targeting cysteine residues in proteins. Because the vinyl sulfone is stable in aqueous environments at physiological pH but reacts rapidly with free thiols, researchers utilize PBA and PBE derivatives to synthesize targeted covalent inhibitors (TCIs) and antibody-drug conjugate (ADC) linkers. The choice between storing the Alcohol HCl salt or synthesizing the Ester depends entirely on the immediate need for the reactive electrophile in the synthetic pipeline.

References

  • Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate (Patent CN101255128A). Google Patents.

4-Aminobenzenesulfonyl ethanol hydrochloride MSDS safety sheet

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide & Safety Data Architecture: 4-Aminobenzenesulfonyl Ethanol Hydrochloride

Executive Summary

4-Aminobenzenesulfonyl ethanol hydrochloride (4-ABSE·HCl), structurally identified as the hydrochloride salt of 4-(2-hydroxyethylsulfonyl)aniline, is a foundational intermediate in the synthesis of vinyl sulfone reactive dyes and a critical scaffold in pharmaceutical development[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a regulatory compliance exercise, but as a mechanistic system. The protonated amine form provides enhanced aqueous solubility and oxidative stability compared to its free base counterpart; however, it retains the profound toxicological risks inherent to primary aromatic amines. This whitepaper systematically deconstructs the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols required for the safe handling of 4-ABSE·HCl.

Physicochemical Profiling & Structural Dynamics

The selection of the hydrochloride salt over the free base is a deliberate chemical strategy. The primary amine in the free base is highly susceptible to premature oxidation. Protonation to the anilinium ion mitigates this risk, extending shelf life and ensuring consistent stoichiometry during downstream diazotization reactions[1].

Table 1: Physicochemical and Safety Profile of 4-ABSE·HCl

ParameterSpecification / DataCausality / Relevance
Chemical Name 4-(2-Hydroxyethylsulfonyl)aniline hydrochlorideStandardized nomenclature for regulatory tracking.
Appearance Off-white to pale yellow crystalline powderColor shift to dark brown indicates oxidative degradation.
Solubility Highly soluble in water (>100 mg/mL)HCl salt formation disrupts crystal lattice energy, favoring aqueous solvation.
pH (1% solution) Acidic (pH 2.0 - 3.0)Dissociation of the hydrochloride salt releases H+ ions.
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation)Aromatic amine core triggers hematological toxicity[2].
Target Organs Blood (Erythrocytes), Liver, KidneysCytochrome P450 metabolism leads to reactive intermediates[3].

Mechanistic Toxicology & Exposure Pathways

Understanding the toxicology of 4-ABSE·HCl requires tracing its metabolic fate. The compound is readily absorbed through the dermal layer and respiratory mucosa. Once systemic, the primary toxicological mechanism is not driven by the parent compound, but by its hepatic metabolites.

Cytochrome P450 enzymes (specifically CYP1A2) N-hydroxylate the aromatic amine, generating an arylhydroxylamine metabolite[3]. This metabolite penetrates erythrocytes and undergoes a co-oxidation reaction with oxyhemoglobin (HbO2). This reaction oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin (met-Hb)[3]. Methemoglobin is incapable of binding oxygen, leading to functional anemia and severe tissue hypoxia (methemoglobinemia)[4].

G A 4-ABSE·HCl (Aromatic Amine) B Hepatic CYP450 N-hydroxylation A->B Absorption C Arylhydroxylamine Metabolite B->C Metabolism D Erythrocyte HbO2 (Fe2+) C->D Co-oxidation E Methemoglobin (Fe3+) D->E Redox Shift F Tissue Hypoxia E->F O2 Blockade

Mechanistic pathway of aromatic amine-induced methemoglobinemia and subsequent tissue hypoxia.

Advanced Handling & Experimental Workflows

A self-validating protocol ensures that every step has an observable metric to confirm success or failure, preventing cascading errors.

Protocol 1: Safe Handling and Diazotization of 4-ABSE·HCl The conversion of 4-ABSE·HCl to a diazonium salt is highly temperature-sensitive. Exceeding 5°C leads to the decomposition of the unstable diazonium salt, reducing yield and generating nitrogen gas (pressurization risk)[1].

  • Preparation & PPE : Don chemical-resistant gloves (tested to EN 374), safety goggles with side protection, and a NIOSH-approved particulate respirator[2]. Work exclusively within a Class II Type B2 biological safety cabinet or a high-flow fume hood.

  • Reconstitution : Dissolve 0.1 mol of 4-ABSE·HCl in 150 mL of deionized water. Causality: The inherent acidity of the HCl salt reduces the need for supplemental mineral acid, though additional HCl (37%) is typically added to ensure a pH < 1.0, stabilizing the amine for diazotization.

  • Thermal Control : Submerge the reaction vessel in an ice-salt bath. Wait until the internal temperature stabilizes between 0°C and 5°C[1]. Causality: Kinetic suppression of diazonium decomposition.

  • Nitrosation : Add 0.105 mol of sodium nitrite (NaNO2) dropwise as a 30% aqueous solution. Maintain vigorous stirring.

  • Self-Validation (Monitoring) : After 15 minutes, test the solution with starch-iodide paper. A rapid blue-black color change confirms the presence of excess nitrous acid, validating the completion of the diazotization[1].

  • Quenching : Destroy excess nitrous acid by adding sulfamic acid until the starch-iodide test is negative.

Protocol 2: Emergency Neutralization and Spill Decontamination In the event of a dry powder spill, sweeping will aerosolize the toxic particulate.

  • Containment : Evacuate personnel and isolate the area. Wear full chemical protective clothing and self-contained breathing apparatus (SCBA)[5].

  • Suppression : Lightly mist the spilled powder with water to suppress dust formation. Do not use high-pressure water jets.

  • Neutralization : Cover the spill with a neutralizing absorbent (e.g., a mixture of sodium carbonate and sand) to neutralize the acidic hydrochloride component.

  • Collection : Take up mechanically using non-sparking tools and place in a sealed, labeled, UN-approved hazardous waste container[2].

Regulatory Compliance & Storage Matrix

  • Storage Conditions : Store in a tightly closed container within a cool, dry, and well-ventilated area. Protect from direct light[5].

  • Incompatibilities : Strictly avoid contact with strong oxidizing agents (triggers violent exothermic degradation) and strong bases (liberates the free aromatic amine, increasing volatility and dermal absorption rates).

  • Environmental Impact : Classified as very toxic to aquatic life. Prevent release into sewage systems or water courses[6].

References

  • Title : Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source : NIH / PMC URL :[Link]

  • Title : Intoxication with methemoglobinizing substances Source : WikiLectures URL : [Link]

  • Title : Safety Data Sheet: Aniline hydrochloride Source : Carl Roth URL : [Link]

  • Title : Safety data sheet - Aniline hydrochloride Source : CPAchem URL : [Link]

Sources

Comprehensive Technical Guide on the Molecular Weight and Physicochemical Properties of 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Core Focus: Molecular weight derivation, stoichiometric implications, and analytical validation of 4-(2-hydroxyethylsulfonyl)aniline hydrochloride.

Executive Summary & Chemical Identity

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride —frequently referred to in industrial and pharmaceutical contexts as 4-(2-hydroxyethylsulfonyl)aniline hydrochloride or "Para Base"—is a critical bifunctional intermediate. It features both a primary aromatic amine and a hydroxyethylsulfonyl group. This compound is heavily utilized in the synthesis of complex sulfonamide pharmaceuticals and serves as the primary precursor for vinyl sulfone reactive dyes (such as Reactive Black 5) [3].

Understanding the precise molecular weight (MW) and isotopic distribution of this compound is fundamental for stoichiometric precision in multi-step syntheses and for accurate mass spectrometric quantification. The compound is commercially available and utilized primarily as a hydrochloride salt to enhance aqueous solubility and prevent the oxidative degradation of the primary aniline group [1, 2].

Molecular Weight Derivation & Elemental Profiling

The distinction between the free base and the hydrochloride salt is a common source of stoichiometric error in synthetic workflows. The free base (CAS: 5246-58-2) has an average molecular weight of 201.24 g/mol [1], whereas the hydrochloride salt (CAS: 4229-23-6) has an average molecular weight of 237.70 g/mol [2].

When calculating reaction equivalents, failing to account for the 36.46 g/mol contribution of the HCl molecule results in a ~15% deficit in the active pharmaceutical ingredient (API) or dye precursor.

Table 1: Chemical Identification & Mass Properties
PropertyFree BaseHydrochloride Salt
IUPAC Name 2-(4-Aminobenzenesulfonyl)ethan-1-ol2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride
CAS Number 5246-58-24229-23-6
Chemical Formula C₈H₁₁NO₃SC₈H₁₂ClNO₃S
Average Molecular Weight 201.24 g/mol 237.70 g/mol
Monoisotopic Exact Mass 201.0460 Da237.0226 Da
Table 2: Elemental Composition of the HCl Salt (C₈H₁₂ClNO₃S)
ElementSymbolAtomsAtomic WeightMass Contribution ( g/mol )Mass Fraction (%)
Carbon C812.01196.08840.42%
Hydrogen H121.00812.0965.09%
Nitrogen N114.00714.0075.89%
Oxygen O315.99947.99720.19%
Sulfur S132.06532.06513.49%
Chlorine Cl135.45035.45014.91%
Total 237.703 100.00%

Stoichiometric Significance in Synthetic Workflows

In drug development and dye manufacturing, 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl is rarely the final product. It is typically subjected to esterification followed by elimination to form a highly reactive vinyl sulfone .

Causality in Experimental Design: Because the starting material is an HCl salt, the first step in any base-catalyzed elimination or nucleophilic substitution must include an additional equivalent of base (e.g., NaOH or Na₂CO₃) strictly to neutralize the hydrochloride counter-ion. If exactly 1.0 equivalent of base is used intending to drive the elimination step, the reaction will stall, as the base will be entirely consumed neutralizing the HCl.

Pathway A HCl Salt MW: 237.70 B Free Base MW: 201.24 A->B NaOH (Neutralization) C Sulfatoethyl Intermediate B->C H2SO4 (Esterification) D Vinyl Sulfone Target C->D OH- (Elimination)

Fig 1. Stoichiometric activation pathway of 2-(4-Aminobenzenesulfonyl)ethan-1-ol to vinyl sulfone.

Self-Validating Analytical Protocol: LC-HRMS

To verify the integrity and exact molecular weight of the compound in a laboratory setting, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.

Causality & Design Rationale: The highly polar nature of the sulfonyl and hydroxyl groups dictates the use of a reverse-phase C18 column with a highly aqueous starting mobile phase. We utilize 0.1% Formic Acid to ensure the primary aniline group is fully protonated. In Positive Electrospray Ionization (ESI+), the non-covalent HCl bond dissociates entirely; therefore, the mass spectrometer will detect the protonated free base [M+H]+ at m/z 202.0532 , not the salt.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 1.00 mg of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl.

    • Dissolve in 1.0 mL of LC-MS grade 50:50 Methanol/Water.

    • Self-Validation: This solvent ratio ensures complete dissolution of the salt while matching the initial mobile phase polarity to prevent chromatographic peak distortion (fronting).

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Run a gradient from 5% B to 95% B over 5 minutes.

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization (ESI+):

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Rationale: The primary amine readily accepts a proton, yielding a robust [M+H]+ signal.

  • HRMS Detection:

    • Scan m/z 50 to 500 using a Time-of-Flight (TOF) analyzer with an internal lock-mass calibrant (e.g., Leucine Enkephalin) infused simultaneously.

  • Data Validation (Isotope Matching):

    • Extract the chromatogram at m/z 202.0532 .

    • Critical Check: Verify the presence of the M+2 isotope peak at m/z 204.0490. This peak should have a relative abundance of ~4.5% corresponding to the natural ³⁴S isotope, confirming the presence of the sulfonyl group and eliminating isobaric false positives.

Protocol S1 Step 1: Sample Prep Dissolve in 50:50 MeOH:H2O S2 Step 2: UHPLC Separation C18 Column, 0.1% Formic Acid S1->S2 S3 Step 3: ESI+ Ionization Target m/z: 202.0532 [M+H]+ S2->S3 S4 Step 4: HRMS Detection TOF Mass Analyzer S3->S4 S5 Step 5: Data Validation Isotope Pattern & Mass Error < 5ppm S4->S5

Fig 2. Self-validating LC-HRMS analytical workflow for exact mass confirmation.

References

  • American Elements. "2-(4-aminobenzenesulfonyl)ethan-1-ol | CAS 5246-58-2." American Elements Catalog. URL: [Link]

  • Bio-Fount. "4229-23-6 | 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride." Bio-Fount Compound Database. URL: [Link]

  • ResearchGate. "Peroxymonosulfate enhanced photocatalytic degradation of Reactive Black 5 by ZnO-GAC: Key influencing factors, stability and response surface approach." ResearchGate Publications. URL: [Link]

Comprehensive Technical Guide to 4-(2-Hydroxyethylsulfonyl)aniline Hydrochloride: Nomenclature, Synonyms, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the complex landscape of chemical nomenclature is critical for ensuring reproducibility in organic synthesis and drug development. 4-(2-Hydroxyethylsulfonyl)aniline hydrochloride is a highly versatile aromatic compound that serves as a foundational building block in the synthesis of reactive dyes and pharmaceutical intermediates.

This whitepaper provides an in-depth analysis of the compound’s synonym mapping, physicochemical properties, and field-proven experimental workflows. By emphasizing the causality behind protocol design and integrating self-validating experimental systems, this guide ensures high-yield, reproducible outcomes for researchers and development professionals.

Chemical Nomenclature and Synonym Mapping

The chemical literature often references this compound under various synonyms, which can create procurement and experimental discrepancies. The divergence in nomenclature arises from whether the IUPAC naming prioritizes the aniline core or the ethanol backbone.

The free base form of the compound is registered under CAS 5246-58-2 [1]. However, in industrial and laboratory settings, the hydrochloride salt (CAS 4229-23-6 ) is preferred due to its vastly superior aqueous solubility, which is a prerequisite for efficient diazotization[2][3].

Quantitative Data & Structural Synonyms

The following table consolidates the quantitative specifications and primary synonyms to ensure accurate material sourcing[2][3][4]:

Chemical Name / SynonymCAS Registry NumberMolecular FormulaMolar Mass ( g/mol )Purity Standard
4-(2-Hydroxyethylsulfonyl)aniline (Free Base)5246-58-2C8H11NO3S201.24≥ 99%
2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride 4229-23-6C8H12ClNO3S237.70≥ 95%
2-((4-Aminophenyl)sulfonyl)ethan-1-ol hydrochloride 4229-23-6C8H12ClNO3S237.70≥ 95%
p-Aminophenyl-beta-hydroxyethylsulfone (Legacy)5246-58-2C8H11NO3S201.24N/A

Note: When sourcing materials for aqueous reactions, explicitly verifying the CAS number (4229-23-6) ensures you are receiving the hydrochloride salt rather than the less soluble free base[3].

Mechanistic Role in Organic Synthesis

The primary utility of 4-(2-Hydroxyethylsulfonyl)aniline hydrochloride lies in its role as a diazo component[5]. The molecule features two critical functional groups:

  • The Primary Aromatic Amine: Susceptible to diazotization, allowing it to act as a powerful electrophile in azo coupling reactions[6].

  • The Beta-Hydroxyethylsulfonyl Group: Under alkaline conditions, this group undergoes an elimination reaction to form a highly reactive vinyl sulfone moiety. This vinyl sulfone is the active "reactive" center that forms covalent bonds with nucleophiles, such as the hydroxyl groups in cellulose fibers or specific amino acid residues in bioconjugation applications.

Experimental Workflow: Diazotization and Azo Coupling

To achieve high yields, the synthesis protocol must be treated as a highly controlled, self-validating system. The following step-by-step methodology details the synthesis of a reactive azo dye using 4-(2-Hydroxyethylsulfonyl)aniline hydrochloride and H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)[6].

Phase 1: Solubilization & Acidification
  • Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a calibrated internal thermometer, and an addition funnel.

  • Solubilization: Suspend 1 molar equivalent of 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride (CAS 4229-23-6) in deionized water[3].

  • Acidification: Add a standardized volume of concentrated hydrochloric acid (37%). Causality: While the compound is already a hydrochloride salt, excess acidic media is required to generate the necessary nitrous acid in situ during the next step[6].

  • Thermal Control: Submerge the flask in an ice-salt bath and cool the matrix to 0–5 °C [6].

Phase 2: Diazotization (Temperature Critical)
  • Reagent Preparation: Prepare a concentrated aqueous solution of sodium nitrite (NaNO2).

  • Addition: Add the NaNO2 solution dropwise to the acidic amine mixture.

    • Causality: The conversion of the primary amine to a diazonium salt is exothermic. The diazonium salt of 4-(2-Hydroxyethylsulfonyl)aniline is thermodynamically unstable. Exceeding 5 °C will cause the intermediate to spontaneously decompose (evolving nitrogen gas and forming an inactive phenol derivative), which irreversibly destroys the yield[6].

  • Maturation: Stir the mixture continuously for 30–60 minutes while strictly maintaining the 0–5 °C temperature[6].

  • Self-Validation System: Apply a drop of the reaction mixture to starch-iodide paper.

    • Validation Logic: This acts as an immediate redox indicator. A blue-black color change confirms the presence of a slight excess of nitrous acid. This proves that the stoichiometric conversion of the amine is complete, validating the reaction endpoint without the need for complex chromatographic analysis[6].

Phase 3: Azo Coupling
  • Coupling Preparation: In a separate vessel, dissolve 1 molar equivalent of H-acid in water. Adjust the pH to 7.0–7.5 using a sodium carbonate solution, and cool to 0–5 °C[6].

  • Electrophilic Addition: Slowly transfer the cold diazonium salt solution into the H-acid solution.

  • pH and Thermal Maintenance: Maintain the internal temperature between 5–10 °C. Continuously monitor and adjust the pH to remain between 7.0–8.0 via the dropwise addition of sodium carbonate[6].

  • Isolation: Stir for 2–4 hours, allowing the system to gradually reach room temperature. Precipitate the synthesized reactive azo dye by adding sodium chloride (salting out) and isolate via vacuum filtration[6].

Workflow Visualization

Workflow N1 Amine HCl Salt (CAS 4229-23-6) N2 NaNO2 / HCl (aq) Temp: 0-5 °C N1->N2 Solubilization N3 Diazonium Salt (Unstable Intermediate) N2->N3 Diazotization N4 Coupling Component pH 7.0-7.5 N3->N4 Electrophilic Addition N5 Reactive Azo Dye Product N4->N5 Azo Coupling

Fig 1: Diazotization and azo coupling workflow for the target amine.

Troubleshooting & Quality Control

When utilizing 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride, researchers frequently encounter specific failure modes. Addressing these requires a fundamental understanding of the molecule's physical chemistry[6].

Issue: Low Yield of the Target Azo Dye

  • Root Cause 1 - Incomplete Diazotization: If the starch-iodide paper does not turn blue-black, the amine has not fully converted. Solution: Ensure the initial solubilization was complete and verify the potency of the NaNO2 reagent[6].

  • Root Cause 2 - Thermal Degradation: If the yield is low despite a positive starch-iodide test, the diazonium salt likely degraded before coupling. Solution: Verify that the internal temperature of the reaction matrix never exceeded 5 °C during the transfer to the coupling component[6].

  • Root Cause 3 - Improper pH during Coupling: Azo coupling with H-acid requires a specific pH window (7.0–8.0) to activate the coupling site. Solution: Use a calibrated pH meter rather than universal indicator paper to ensure the sodium carbonate buffering is precise[6].

References

  • Title: 4229-23-6 | 2-(4-aminobenzenesulfonyl)ethan-1-ol hydrochloride Source: AA Blocks URL: [Link]

Sources

Comprehensive Technical Guide on the Acid Dissociation Constant (pKa) of p-Aminophenyl β-Hydroxyethyl Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid dissociation constant (pKa) of p-aminophenyl β-hydroxyethyl sulfone (CAS: 5246-58-2) [1]—often referred to in its esterified form as "Parabase"—is critical for optimizing its reactivity in dye synthesis and evaluating its pharmacokinetic profile in drug development. This whitepaper provides an in-depth mechanistic analysis of its acid-base equilibria, predictive pKa modeling based on Hammett parameters, and a self-validating experimental protocol for empirical determination.

Chemical Identity & Structural Mechanics

p-Aminophenyl β-hydroxyethyl sulfone possesses two distinct functional groups capable of ionization:

  • The Aliphatic Hydroxyl Group (-OH): With a pKa > 14, this group remains un-ionized under standard physiological and industrial aqueous conditions.

  • The Primary Aromatic Amine (-NH₂): This is the primary basic center of the molecule. Its conjugate acid pKa dictates the molecule's nucleophilicity and solubility across different pH gradients.

The fundamental pKa of an unsubstituted aniline nitrogen is approximately 4.60. However, the presence of the para-substituted β-hydroxyethyl sulfone group drastically alters the electron density of the aromatic ring. The sulfone moiety (-SO₂R) is a powerful electron-withdrawing group (EWG) that pulls electron density away from the amine nitrogen through both inductive and resonance effects. This electron depletion severely destabilizes the positively charged conjugate acid (-NH₃⁺), making it highly prone to releasing a proton, thereby drastically lowering the pKa.

ElectronicEffects A Aniline Core (Base pKa ~4.6) C Electron Withdrawal (Inductive & Resonance) A->C B para-Sulfone Group (-SO2-R) B->C Strongly EWG D Decreased Electron Density on Nitrogen C->D E Lowered pKa (~1.5 - 1.7) D->E Destabilizes Conjugate Acid

Figure 1: Mechanistic pathway of pKa depression in p-aminophenyl β-hydroxyethyl sulfone.

Theoretical Framework: pKa Prediction & Analog Comparison

Because experimental pKa values for highly specific industrial intermediates can be scarce, we rely on structural analogs and the Hammett equation to establish a highly accurate predictive range.

The Hammett constant ( σp​ ) for a para-methylsulfonyl group (-SO₂CH₃) is +0.72, indicating strong electron withdrawal. Substituting the methyl group with a β-hydroxyethyl group (-SO₂CH₂CH₂OH) introduces negligible changes to the electronic effect transmitted through the sulfone sulfur. Therefore, the pKa of p-aminophenyl β-hydroxyethyl sulfone is nearly identical to that of 4-(methylsulfonyl)aniline (CAS: 5470-49-5) [2].

Empirical data from the ozonation kinetics of pharmaceuticals demonstrates that the aniline moiety in 4-(methylsulfonyl)aniline has a measured pKa of 1.5 [3]. Similarly, the structurally related sulfonamide drug sulfamethoxazole exhibits an aniline pKa of 1.7 [3].

Quantitative Data Summary

The following table summarizes the comparative pKa values, demonstrating the profound impact of the para-sulfone group.

CompoundSubstituentHammett Constant ( σp​ )Experimental pKaReference
AnilineNone (-H)0.004.60Standard
Sulfamethoxazole (aniline moiety)-SO₂NHR~0.651.70Dodd et al. [3]
4-Aminophenyl methyl sulfone-SO₂CH₃0.72~1.50Dodd et al. [3]
p-Aminophenyl β-hydroxyethyl sulfone -SO₂CH₂CH₂OH ~0.72 1.50 - 1.70 (Predicted) Derived

Experimental Methodologies for pKa Determination

To empirically validate a pKa in the 1.5–1.7 range, Potentiometric Titration is fundamentally inadequate . At pH levels below 2.0, the massive concentration of hydronium ions ( H3​O+ ) required to drive the equilibrium masks the minute proton consumption of the analyte, leading to severe signal-to-noise degradation and glass electrode alkaline/acid errors.

Instead, UV-Vis Spectrophotometric Titration is the gold standard. Causality: Protonation of the amine nitrogen ties up its lone pair, breaking its conjugation with the aromatic π -system. This structural shift causes a massive hypsochromic (blue) shift in the UV absorption spectrum, allowing for precise tracking of the ionization state independent of background hydronium concentration.

UVVisWorkflow N1 1. Prepare Stock Solution (Analyte in DI Water/Methanol) N2 2. Prepare Buffer Series (pH 0.5 to 3.5 using HCl/KCl) N1->N2 N3 3. Equilibrate & Scan UV-Vis (200-400 nm) N2->N3 N4 4. Identify Isosbestic Point (Validate 2-state system) N3->N4 N5 5. Plot Absorbance vs. pH (Determine Inflection = pKa) N4->N5

Figure 2: Step-by-step UV-Vis spectrophotometric workflow for low-pKa determination.

Self-Validating Protocol: UV-Vis Spectrophotometric Titration
  • Stock Preparation: Dissolve p-aminophenyl β-hydroxyethyl sulfone in a minimal volume of methanol, diluting to a final working concentration of ∼10−4 M in deionized water.

  • Buffer Series Formulation: Because the predicted pKa is ~1.5, prepare a series of precisely calibrated HCl/KCl buffers ranging from pH 0.5 to 3.5 (capturing ±2 pH units around the expected pKa to ensure full sigmoidal curve capture).

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) of the analyte in each buffer solution at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • System Self-Validation (Crucial Step): Overlay the spectra to identify an isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). Causality: The presence of a sharp isosbestic point is a self-validating metric; it proves that the system is a strict two-state equilibrium (protonated vs. unprotonated) with no degradation, aggregation, or side reactions occurring at highly acidic pHs. If the isosbestic point drifts, the assay is invalid and must be restarted.

  • Data Analysis: Plot the absorbance at the wavelength of maximum difference ( λmax​ ) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.

Practical Implications in Dye Chemistry and Pharmacology

The exceptionally low pKa (~1.5) of the aniline group has profound industrial and biological implications.

  • Reactive Dye Synthesis: In the production of vinyl sulfone dyes (where the molecule is often first converted to a sulfate ester, CAS: 2494-89-5[4]), the low pKa ensures that the primary amine remains completely unprotonated (and thus highly nucleophilic) at neutral and even mildly acidic pH levels. This allows for efficient diazotization or coupling reactions without the need for extreme alkaline conditions.

  • Pharmacokinetics: If utilized as a scaffold in drug design, the low pKa guarantees that the amine will not be protonated at physiological pH (7.4) or even in the acidic environment of the stomach (pH ~1.5–3.5). This neutral state facilitates passive membrane permeability and high oral bioavailability, a trait shared with many modern sulfonamide antibiotics.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline". PubChem. Available at:[Link]

  • Dodd, M. C., et al. "Chemistry of ozone in Water and Wastewater treatment" (Chapter 8: Nitrogen-containing compounds, p. 157). IWA Publishing. Available at:[Link]

  • LookChem. "2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate CAS 2494-89-5". LookChem Chemical Database. Available at:[Link]

The Chemical Stability of Sulfonyl Ethanolamine Salts: A Comprehensive Technical Guide for Formulation and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of an optimal counterion is a critical inflection point in the development of sulfonyl- and sulfonamide-containing active pharmaceutical ingredients (APIs) and industrial surfactants. Ethanolamine (monoethanolamine) has emerged as a highly effective counterion, yielding sulfonyl ethanolamine salts that exhibit superior aqueous solubility, enhanced membrane permeability, and favorable solid-state properties compared to traditional sodium or ammonium salts1[1].

However, the chemical stability of these salts is governed by a complex interplay of pH-dependent hydrolysis, hydrogen-bond network integrity, and hygroscopicity. This whitepaper provides an in-depth mechanistic analysis of the chemical stability of sulfonyl ethanolamine salts, offering researchers and formulation scientists field-proven, self-validating protocols to accurately profile and mitigate degradation.

Mechanistic Foundations of Chemical Stability

Ionic Interactions and the Hydrogen-Bonding Network

The stability of a sulfonyl ethanolamine salt is fundamentally dictated by its crystal lattice energy and solvation dynamics. Ethanolamine ( NH2​CH2​CH2​OH ) is a unique counterion because it possesses both a primary amine capable of protonation (pKa ~9.5) and a terminal hydroxyl group. In the solid state, the protonated ethanolammonium cation forms a robust three-dimensional hydrogen-bonded network with the oxygen atoms of the sulfonyl group ( R−SO2​−O− or R−SO2​−N−−R′ ). This network significantly elevates the melting point and thermal stability of the salt compared to the free acid 2[2].

pH-Dependent Hydrolytic Degradation

In aqueous environments, the stability of these salts is highly pH-dependent. Because ethanolamine is a weak base and sulfonic acids are strong acids, their resulting salts undergo partial hydrolysis in solution, often rendering the microenvironment slightly acidic3[3].

  • Causality of Cleavage: Under strongly acidic conditions (pH < 4), the sulfonate or sulfonamide group becomes protonated. This protonation withdraws electron density from the adjacent S-C or S-N bond, lowering the activation energy required for nucleophilic attack by water. Consequently, acidic conditions accelerate the hydrolytic cleavage of the sulfonyl group. Conversely, maintaining a neutral to slightly alkaline pH (pH 7–9) suppresses this protonation, maximizing the chemical half-life of the molecule in solution4[4].

Polymorphism and Hydrate Formation

The hydroxyl group of ethanolamine acts as an excellent hydrogen-bond donor and acceptor for atmospheric moisture. While this increases aqueous solubility, it also makes the salt prone to hydrate formation. If a hydrate is exposed to fluctuating humidity, it can undergo repeated hydration/dehydration cycles, leading to lattice expansion and contraction. This physical instability can induce polymorphic transformations, which indirectly impact chemical stability by increasing the specific surface area available for oxidative or hydrolytic degradation.

G A Sulfonyl Ethanolamine Salt B Aqueous Solution (pH < 5) A->B Dissolution C High Humidity (>75% RH) A->C Solid-State Exposure D Elevated Temperature A->D Thermal Stress E Protonation & Hydrolysis B->E Acidic Catalysis F Hydrate Formation / Deliquescence C->F Moisture Sorption G Thermal Cleavage (S-N / S-O bond) D->G Activation Energy Reached

Fig 1. Primary degradation pathways of sulfonyl ethanolamine salts under environmental stress.

Comparative Stability Profiles

To contextualize the performance of ethanolamine salts, we must evaluate them against alternative counterions. The data below synthesizes typical physicochemical behaviors observed in pharmaceutical sulfonamides and industrial alkylbenzene sulfonates5[5].

Salt FormAqueous Solubility (mg/mL)Melting Point (°C)Hydrolytic Half-Life (pH 4.0, 50°C)Hygroscopicity (ΔWt at 80% RH)
Free Sulfonamide/Acid < 0.1 (Poor)180 - 210> 30 Days (Suspension)< 0.5% (Non-hygroscopic)
Sodium Salt 15 - 30 (Moderate)> 250 (Decomposes)~ 12 Days2.0 - 5.0% (Slightly hygroscopic)
Ammonium Salt 5 - 10 (Low)150 - 170~ 8 Days (Ammonia loss)1.0 - 3.0% (Slightly hygroscopic)
Ethanolamine Salt > 100 (Excellent) 140 - 160 ~ 14 Days 5.0 - 12.0% (Hygroscopic)

Note: Ethanolamine salts provide a massive solubility advantage, making them ideal for liquid formulations and injectables, provided the pH is carefully buffered to mitigate the moderate hydrolytic risk.

Experimental Workflows for Stability Profiling

To accurately assess the stability of a sulfonyl ethanolamine salt, scientists must employ self-validating protocols. A self-validating system uses orthogonal analytical techniques to ensure that an artifact of the method is not misinterpreted as a property of the molecule.

Protocol 1: pH-Dependent Solution Stability and Hydrolysis Kinetics

Objective: Determine the degradation rate constants ( k ) and activation energy ( Ea​ ) of the sulfonyl group in aqueous media.

  • Buffer Preparation: Prepare three buffer solutions at pH 2.0 (Phosphate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

    • Causality: We strictly avoid acetate buffers at pH 4.0 because the acetate anion can act as a general base catalyst, artificially accelerating the hydrolysis of the sulfonyl group. Phosphate is non-nucleophilic, ensuring the observed degradation is purely pH-driven.

  • Sample Spiking: Dissolve the sulfonyl ethanolamine salt to a concentration of 1.0 mg/mL in each buffer.

  • Thermal Stressing: Aliquot the solutions into sealed amber vials. Incubate in light-protected chambers at 25°C, 40°C, and 60°C.

  • Orthogonal Sampling (HPLC-UV & LC-MS): Pull samples at 0, 24, 72, 168, and 336 hours. Quench the reaction by diluting 1:1 with cold acetonitrile.

    • Self-Validation: Analyze the samples using HPLC-UV for quantitative mass balance (ensuring the loss of the parent peak equals the sum of the degradant peaks). Simultaneously, route the flow to a Mass Spectrometer (LC-MS) to confirm the molecular weight of the degradants. If mass balance is <98%, it indicates volatile degradants or precipitation, prompting an immediate protocol adjustment.

  • Kinetic Modeling: Plot ln(Concentration) vs. Time to determine the pseudo-first-order rate constant ( k ). Use the Arrhenius equation across the three temperatures to calculate the shelf-life at 25°C.

Protocol 2: Solid-State Thermal and Hygroscopic Profiling

Objective: Differentiate between chemical decomposition, polymorphic melting, and hydrate desolvation.

  • Dynamic Vapor Sorption (DVS): Subject 10 mg of the salt to a humidity cycle from 0% to 90% RH (stepwise 10% increments) at 25°C.

    • Causality: The ethanolamine counterion is prone to deliquescence. DVS maps the exact RH threshold where the salt transitions from a crystalline solid to a saturated solution, dictating the required moisture-barrier packaging for the final drug product.

  • Coupled TGA-DSC Analysis: Place 5 mg of the sample in an aluminum pan. Heat from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min).

    • Self-Validation: This is the core of solid-state trustworthiness. If the Differential Scanning Calorimetry (DSC) shows an endothermic peak at 80°C, we look at the Thermogravimetric Analysis (TGA). If TGA shows a corresponding weight loss of ~4.5%, we definitively identify the event as the desolvation of a monohydrate. If TGA shows no weight loss, the DSC peak is a polymorphic transition. This orthogonal cross-check prevents the mischaracterization of physical phase changes as chemical degradation.

G S1 1. Sample Preparation (API & Excipient Blends) S2 2. Stress Application (ICH Q1A Guidelines) S1->S2 Controlled Aliquots S3 3. Orthogonal Analysis (HPLC-UV/MS, DSC, DVS) S2->S3 Time-point Sampling S4 4. Kinetic Modeling (Arrhenius & Mass Balance) S3->S4 Data Integration S4->S1 Protocol Refinement

Fig 2. Self-validating experimental workflow for chemical and physical stability profiling.

Formulation Strategies to Enhance Stability

When a sulfonyl ethanolamine salt exhibits suboptimal stability during profiling, formulation scientists must intervene.

  • Lyophilization: For highly hydrolytically unstable salts, formulating as a lyophilized powder for reconstitution removes the aqueous vector entirely.

  • Microenvironmental pH Control: In solid oral dosage forms, incorporating alkalizing excipients (e.g., sodium carbonate or meglumine) prevents the microenvironment from dropping below pH 6.0 upon dissolution, protecting the sulfonyl bond from acid-catalyzed cleavage.

  • Co-Solvent Systems: For injectables, utilizing co-solvents like propylene glycol or N-methylpyrrolidone reduces the dielectric constant of the vehicle, which kinetically slows down the nucleophilic attack of water on the sulfonyl group4[4].

References

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: EP1904490A1 - Ethanolamine salt of n-(3-methoxy-5-methylpyrazin-2yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)
  • Title: Intermolecular interaction as a direct measure of water solubility advantage of meloxicam cocrystalized with carboxylic acids Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: EP0021847B1 - Long acting sulfonamide injectable compositions Source: Google Patents / European Patent Office URL

Sources

Methodological & Application

Synthesis of vinyl sulfone dyes from 2-(4-Aminobenzenesulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Evaluation of Vinyl Sulfone Reactive Dyes from 2-(4-Aminobenzenesulfonyl)ethanol

Executive Overview

Vinyl sulfone (VS) reactive dyes represent a critical class of colorants and bioconjugation agents utilized extensively in textile engineering and macromolecular labeling. Their defining characteristic is the ability to form highly stable, covalent ether bonds with nucleophilic substrates (such as the hydroxyl groups of cellulose or the amine groups of proteins)[1]. The foundational precursor for this chemistry is 2-(4-Aminobenzenesulfonyl)ethanol (commonly referred to as the "para-base").

This application note provides a comprehensive, self-validating methodology for the transformation of 2-(4-Aminobenzenesulfonyl)ethanol into a functional vinyl sulfone reactive dye. By detailing the causality behind each synthetic phase—esterification, diazotization, and azo coupling—this guide serves as a robust framework for researchers and chemical engineers optimizing dye synthesis or developing novel bioconjugation probes.

Mechanistic Rationale & Causality

The synthesis and application of VS dyes rely on a sequence of precise electrophilic and nucleophilic transformations.

Why Esterification? The primary hydroxyl group in 2-(4-Aminobenzenesulfonyl)ethanol is a notoriously poor leaving group. Direct elimination to form a vinyl group is thermodynamically unfavorable under standard dyeing conditions. By reacting the precursor with concentrated sulfuric acid, the hydroxyl group is converted into a sulfate ester (forming 4-(β-sulfatoethylsulfonyl)aniline). The sulfate group ( −OSO3​H ) is an excellent leaving group, which primes the molecule for the subsequent activation step[1].

Activation and Fixation (The Michael Addition) The dye is synthesized and stored in its stable sulfatoethylsulfone form. Activation occurs strictly at the point of application. Upon the introduction of an alkali (pH > 10), the molecule undergoes a base-catalyzed β -elimination, shedding the sulfate group to generate the highly electrophilic vinyl sulfone moiety ( −SO2​−CH=CH2​ )[1]. This Michael acceptor then undergoes nucleophilic addition with the target substrate (e.g., cellulose −OH ), forming a permanent covalent ether bond[2]. A competing hydrolysis reaction with water is the primary cause of yield loss, necessitating strict pH and temperature control.

Mechanism A Dye-SO2-CH2-CH2-OSO3Na (Stable Precursor) B Alkaline Activation (pH > 10) A->B C Dye-SO2-CH=CH2 (Active Vinyl Sulfone) B->C β-elimination D Nucleophilic Addition (Cellulose-OH) C->D E Hydrolysis (H2O/OH-) C->E F Covalently Fixed Dye (Ether Bond) D->F Fixation G Hydrolyzed Dye (Waste) E->G Deactivation

Mechanism of alkaline activation and competitive fixation versus hydrolysis.

Synthetic Workflows & Self-Validating Protocols

The transformation of the para-base into a reactive dye involves three distinct synthetic phases.

Synthesis A 2-(4-Aminobenzenesulfonyl)ethanol B Esterification (H2SO4, 120°C) A->B C 4-(β-Sulfatoethylsulfonyl)aniline B->C D Diazotization (NaNO2/HCl, 0-5°C) C->D E Diazonium Salt D->E F Azo Coupling (H-Acid, pH 7.5) E->F G Vinyl Sulfone Dye Precursor F->G

Chemical synthesis workflow of vinyl sulfone dyes from the para-base precursor.
Phase 1: Esterification of the Para-Base

Objective: Convert the hydroxyl group into a sulfate ester leaving group.

  • Dispersion: Charge a reactor with concentrated sulfuric acid (100% or oleum). Under continuous stirring, slowly add 1 molar equivalent of 2-(4-Aminobenzenesulfonyl)ethanol. Maintain the temperature between 60–90 °C to ensure uniform dispersion[3].

  • Sulfonation/Esterification: Gradually elevate the reactor temperature to 120–130 °C. Maintain this temperature for 8 hours. The high thermal energy is required to drive the esterification to completion[3].

  • Hydrolysis of Byproducts: Cool the mixture to 60 °C. Carefully add water dropwise (highly exothermic), then heat to 100–110 °C. This step hydrolyzes any unwanted N-sulfonated byproducts back to the free amine.

  • Isolation: Cool the mixture to 10 °C to precipitate the 4-(β-sulfatoethylsulfonyl)aniline. Filter and dry the white solid.

  • Validation Checkpoint: Perform HPLC analysis on the dried product. The reaction is validated as complete only when unreacted 2-(4-Aminobenzenesulfonyl)ethanol is 0.5%[3].

Phase 2: Diazotization

Objective: Convert the aromatic amine into a reactive diazonium electrophile.

  • Acidic Dissolution: Suspend the isolated 4-(β-sulfatoethylsulfonyl)aniline in a mixture of ice-water and 37% Hydrochloric acid[4].

  • Nitrosation: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality Note: Diazonium salts are highly unstable and will violently decompose into phenols and nitrogen gas at temperatures above 5 °C[5]. Slowly add an aqueous solution of Sodium Nitrite ( NaNO2​ ) dropwise.

  • Nitrite Quenching: After 60 minutes of stirring, add a small amount of Sulfamic acid ( H3​NSO3​ )[2]. Causality Note: Excess nitrous acid must be destroyed; otherwise, it will oxidize the coupling component in the next step, leading to severe impurity profiles and dull dye shades[5].

  • Validation Checkpoint: Before adding sulfamic acid, spot the solution on starch-iodide paper; an immediate blue-black color validates the presence of the necessary excess HNO2​ [4]. After adding sulfamic acid, a second starch-iodide test must yield no color change, validating complete quenching.

Phase 3: Azo Coupling (Example using H-Acid)

Objective: Couple the diazonium salt with a chromophore to generate the azo dye.

  • Preparation of the Coupler: Dissolve 1 molar equivalent of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in water. Adjust the pH to 7.0–7.5 using Sodium Carbonate ( Na2​CO3​ ) and cool to 0–5 °C[4].

  • Electrophilic Aromatic Substitution: Slowly add the cold diazonium salt solution to the H-acid solution. The pH will drop as the reaction releases protons.

  • pH Maintenance: Continuously add Na2​CO3​ to maintain the pH strictly between 7.0–8.0[4]. Causality Note: If the pH drops below 7.0, the nucleophilicity of the H-acid decreases, stalling the reaction. If the pH exceeds 8.0, the diazonium salt may undergo premature degradation.

  • Isolation: Stir for 2–4 hours, allowing the solution to reach room temperature. Precipitate the final dye by salting out with Sodium Chloride. Filter, wash with brine, and dry at 60 °C[4].

  • Validation Checkpoint: Monitor the reaction via TLC or UV-Vis spectrophotometry. The reaction is validated when the diazonium salt is completely consumed and a stable λmax​ corresponding to the azo chromophore is established.

Quantitative Data Summaries

To ensure reproducibility, the critical parameters and physicochemical properties of the intermediates are summarized below.

Table 1: Physicochemical Properties of Intermediates

CompoundMolecular WeightFunction in SynthesisKey Characteristic
2-(4-Aminobenzenesulfonyl)ethanol 201.24 g/mol Starting MaterialContains a poor leaving group (-OH)
4-(β-Sulfatoethylsulfonyl)aniline 281.30 g/mol Reactive PrecursorContains an excellent leaving group (-OSO 3​ H)
Diazonium Salt Intermediate 292.76 g/mol ElectrophileHighly unstable; decomposes > 5 °C
Vinyl Sulfone Reactive Dye VariableColorant & BinderForms covalent ether bonds via Michael addition

Table 2: Critical Process Parameters (CPPs)

Reaction PhaseTemperaturepH RangeCritical Control Point (CCP)
Esterification 120–130 °C< 1.0Unreacted base precursor 0.5% (HPLC)
Diazotization 0–5 °C1.0–2.0Positive starch-iodide test (Blue-Black)
Nitrite Quenching 0–5 °C1.0–2.0Negative starch-iodide test (No color change)
Azo Coupling 5–10 °C7.0–8.0Stable λmax​ formation; TLC confirmation

References

  • Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric. Asianpubs. [Link]

  • NL2018826B1 - One-pot synthesis of reactive deep black.
  • CN101633631B - Method for synthesizing sulfonated para-ester.

Sources

Application Note: Protocol for the Sulfato-Esterification of 4-Aminophenyl β-Hydroxyethyl Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Compound Focus: 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (CAS: 2494-89-5)

Introduction & Mechanistic Overview

The compound 4-aminophenyl β-hydroxyethyl sulfone is a critical intermediate in the synthesis of vinyl sulfone reactive dyes and targeted pharmaceutical agents. To activate the β-hydroxyethyl group for subsequent elimination or coupling reactions, it must be converted into a suitable leaving group. The industry standard is sulfato-esterification, yielding 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate (commonly referred to as "para-ester") [1[1]].

Historically, this esterification was achieved using a large excess of chlorosulfonic acid, which resulted in significant environmental waste, severe equipment corrosion, and poor atom economy [2[2]]. Modern, optimized protocols utilize 100% sulfuric acid as both the solvent and the sulfating agent. This application note details a high-yield, self-validating protocol engineered to minimize byproducts (such as ring-sulfonated impurities) while maximizing esterification efficiency [3[3]].

Process Workflow Visualization

Workflow Substrate 4-Aminophenyl β-Hydroxyethyl Sulfone Addition Controlled Addition (T < 40°C) Substrate->Addition Reagent 100% Sulfuric Acid (1.05 eq) Reagent->Addition Heating Thermal Esterification (110°C - 130°C, 1-2h) Addition->Heating Quench Ice-Water Quench (Zwitterion Precipitation) Heating->Quench Filtration Suction Filtration (Isolate Product) Quench->Filtration Drying Vacuum Drying (60°C - 80°C) Filtration->Drying Product Para-Ester Product (>95% Yield) Drying->Product

Figure 1: Experimental workflow for the sulfato-esterification process.

Materials and Reagents

Reagent / MaterialSpecificationFunction in Protocol
4-Aminophenyl β-hydroxyethyl sulfone >98% Purity, dry powderPrimary substrate.
Sulfuric Acid 100% (or slight oleum)Sulfating agent and reaction medium.
Ice / Deionized Water 0°C – 5°CQuenching medium; drives precipitation.
Sodium Carbonate (Optional) 10% Aqueous SolutionFor downstream neutralization if required.

Step-by-Step Experimental Protocol

Step 1: Reactor Preparation and Substrate Addition
  • Charge a dry, multi-necked glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with 1.05 molar equivalents of 100% sulfuric acid.

  • Begin vigorous stirring and slowly add 1.0 molar equivalent of 4-aminophenyl β-hydroxyethyl sulfone in small portions.

  • Temperature Control: Maintain the internal temperature below 40°C during addition using an external ice bath.

  • Scientific Rationale: The initial mixing is highly exothermic due to the protonation of the primary amine (forming the anilinium salt) and the heat of mixing. Uncontrolled exotherms at this stage can lead to premature, undesired electrophilic aromatic sulfonation of the benzene ring. Using exactly 100% sulfuric acid ensures that no water is introduced, which would otherwise shift the esterification equilibrium backward [4[4]].

Step 2: Thermal Esterification
  • Once addition is complete, gradually raise the internal temperature to 110°C – 130°C .

  • Maintain this temperature for 1 to 2 hours under continuous stirring.

  • Scientific Rationale: Esterification of the primary alcohol requires significant activation energy. At lower temperatures, the substrate merely exists as the hydrogen sulfate salt. Heating to 110°C–130°C provides the thermodynamic drive for the condensation reaction, forming the covalent sulfate ester bond. Limiting the reaction time to 2 hours prevents thermal degradation and limits the formation of over-sulfated byproducts [4[4]].

Step 3: Quenching and Precipitation
  • Prepare a separate vessel containing a mixture of crushed ice and deionized water (approximately 2-3 times the mass of the reaction mixture).

  • Carefully pour the hot reaction mixture into the ice-water mixture under rapid agitation.

  • Allow the mixture to cool to room temperature (or below 20°C). A fine, off-white precipitate will form.

  • Scientific Rationale: The product, 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate, exists as a zwitterion (anilinium cation and sulfate anion) in acidic aqueous conditions. This zwitterionic form has exceptionally low solubility in cold water. Quenching in ice water leverages Le Chatelier's principle and solubility dynamics to rapidly precipitate the product while preventing the acid-catalyzed hydrolysis of the newly formed ester bond [1[1]].

Step 4: Isolation and Vacuum Drying
  • Isolate the precipitate via vacuum suction filtration.

  • Wash the filter cake with a minimal amount of ice-cold water to remove residual free sulfuric acid.

  • Transfer the solid to a vacuum oven and dry at 60°C – 80°C under reduced pressure (600–700 mmHg) until constant weight is achieved.

  • Scientific Rationale: High-temperature drying in the presence of residual moisture and acid can cause the ester to hydrolyze back to the alcohol. Vacuum drying lowers the boiling point of water, allowing for gentle, low-temperature removal of moisture, thereby preserving the integrity of the sulfate ester [3[3]].

Quantitative Data & Process Optimization

The following table summarizes the shift from legacy chlorosulfonation methods to the modern, optimized sulfuric acid protocol, highlighting the causality behind the improved metrics.

ParameterLegacy Process (Chlorosulfonation)Modern Optimized Process (100% H₂SO₄)Scientific Causality / Effect
Reagent Ratio Large Excess1 : 1.05 (Substrate : Acid)Strict stoichiometric control reduces corrosive waste acid and environmental impact.
Reaction Temp >150 °C110 °C – 130 °CLower temperature prevents thermal degradation and undesired ring sulfonation.
Reaction Time 4 – 6 hours1 – 2 hoursEfficient kinetics achieved through optimal acid concentration (100% H₂SO₄).
Drying Temp >100 °C (Atmospheric)60 °C – 80 °C (Vacuum)Prevents thermal hydrolysis of the ester bond during solvent removal.
Overall Yield ~70%>85% – 95%Minimized side reactions and optimized zwitterion precipitation.

Analytical Validation (Self-Validating System)

To ensure the protocol is a self-validating system, researchers must employ in-process controls (IPC) and final analytical validations:

  • In-Process Control (Solubility Test): Before quenching the entire batch, withdraw a 1 mL aliquot and drop it into 10 mL of room-temperature water. If the material dissolves completely, the reaction is incomplete (the starting material salt is highly soluble). If a dense white precipitate forms immediately, the esterification has successfully progressed to the zwitterionic product.

  • Titration Validation (Amino vs. Ester Value): The final purity is validated by comparing the Amino Value (determined via sodium nitrite diazotization titration) and the Ester Value (determined via alkaline hydrolysis followed by back-titration). A successful, high-purity batch will yield both values at >95.0% , with the difference between the two values being less than 2% [3[3]]. A divergence greater than 2% indicates either incomplete esterification or degradation of the primary amine.

References

  • Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate (CN101255128A). Google Patents.
  • Production method of aminophenyl-beta-hydroxyethyl sulfone sulfate (CN101525309A). Google Patents.
  • Process for producing aminophenyl-β-hydroxyethylsulfone (US4612394A). Google Patents.
  • Cas 2494-89-5, 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate. Lookchem.

Sources

Application Note: Diazotization of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Focus: Conversion of a primary aromatic amine to a highly reactive diazonium salt intermediate.

Introduction & Mechanistic Overview

2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl (also known as 4-(2-hydroxyethylsulfonyl)aniline hydrochloride) is a critical electrophilic precursor widely used in the synthesis of vinyl sulfone reactive dyes and pharmaceutical intermediates. Before this molecule can participate in downstream transformations—such as azo coupling, Heck reactions, or Suzuki couplings—its primary aromatic amine must be activated via diazotization[1].

Diazotization is a kinetically and thermodynamically sensitive process. The reaction is typically carried out by treating the amine with nitrous acid ( HNO2​ ), which is generated in situ by the reaction of sodium nitrite ( NaNO2​ ) with a strong mineral acid, such as hydrochloric acid[2]. The mechanism relies on the protonation and subsequent dehydration of nitrous acid to yield the highly electrophilic nitrosonium ion ( NO+ ), which attacks the amine[3]. Because the resulting diazonium salts are thermally unstable, the entire workflow must be executed under strict environmental controls to prevent decomposition[4].

Process Workflow

The following diagram maps the logical progression and self-validating checkpoints required for a successful diazotization reaction.

DiazotizationWorkflow Substrate 2-(4-Aminobenzenesulfonyl) ethan-1-ol HCl Acidification Acidification (HCl, H2O, 0-5 °C) Substrate->Acidification Dissolve & Chill Nitrosation Nitrosation (NaNO2 dropwise) Acidification->Nitrosation Generate NO+ in situ Validation Validation (Starch-Iodide Test) Nitrosation->Validation Test for excess HNO2 Validation->Nitrosation Negative (No Color) Quenching Quenching (Sulfamic Acid) Validation->Quenching Positive (Blue-Black) Product Diazonium Salt Intermediate Quenching->Product Ready for Coupling

Logical workflow and validation checkpoints for the diazotization process.

Materials and Reagents

Table 1: Quantitative Reagent Summary

ReagentRoleEquivalentsNotes
2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl Substrate1.0 eqPrimary aromatic amine precursor.
Hydrochloric Acid (37%) Acidifier / Catalyst2.5 – 3.0 eqProvides the highly acidic medium (pH 1-2).
Sodium Nitrite ( NaNO2​ ) Nitrosating Agent1.05 eqGenerates HNO2​ in situ.
Starch-Iodide Paper IndicatorN/AValidates the presence of excess HNO2​ .
Sulfamic Acid (or Urea) Quenching AgentAs neededNeutralizes unreacted HNO2​ post-reaction.
Distilled Water / Ice Solvent / CoolantVolume dependentMaintains the critical 0–5 °C environment.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides observable feedback to the scientist.

Step 1: Substrate Preparation and Acidification
  • Weigh 1.0 molar equivalent of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl.

  • Suspend the substrate in distilled water (approx. 5-10 volumes) in a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer.

  • Add 2.5 to 3.0 equivalents of concentrated hydrochloric acid (37%).

  • Causality: Although the substrate is already an HCl salt, additional acid is mandatory to ensure the reaction medium remains strongly acidic (pH 1-2). This prevents the free amine from attacking the newly formed diazonium salt, which would yield an unreactive and insoluble triazene byproduct[3].

Step 2: Thermal Regulation
  • Submerge the reaction flask in an ice-salt bath.

  • Allow the internal temperature to equilibrate strictly to 0–5 °C.

  • Causality: The diazonium salt of 4-(2-hydroxyethylsulfonyl)aniline is highly unstable at elevated temperatures. Maintaining the temperature below 5 °C is critical to prevent its thermal degradation into a phenol derivative and nitrogen gas[4].

Step 3: Nitrosation
  • Prepare a 20-30% (w/v) aqueous solution of sodium nitrite ( NaNO2​ , 1.05 equivalents).

  • Using an addition funnel, add the NaNO2​ solution dropwise to the vigorously stirred amine suspension.

  • Regulate the addition rate to ensure the internal temperature never exceeds 5 °C.

  • Causality: Sodium nitrite reacts with the aqueous HCl to generate nitrous acid ( HNO2​ ) in situ, which subsequently dehydrates to form the highly electrophilic nitrosonium ion ( NO+ )[2]. This ion attacks the primary amine to initiate the diazotization cascade.

Step 4: Endpoint Validation (Self-Validating System)
  • After the complete addition of NaNO2​ , continue stirring at 0–5 °C for 30–60 minutes.

  • Spot a drop of the reaction mixture onto starch-iodide paper.

  • Observation: An immediate blue-black coloration indicates the presence of excess nitrous acid.

  • Causality: This acts as a self-validating checkpoint. The reaction between nitrous acid and potassium iodide produces iodine ( I2​ ), which complexes with starch to form a blue color[3]. This confirms that all the primary amine has been consumed and a slight stoichiometric excess of HNO2​ remains. If the paper does not change color, the reaction is incomplete, and additional NaNO2​ must be added[4].

Step 5: Quenching
  • Once complete conversion is validated, add small aliquots of solid sulfamic acid (or urea) to the reaction mixture.

  • Stir for 5 minutes and re-test with starch-iodide paper until the blue-black color no longer appears.

  • Causality: Residual nitrous acid is a strong oxidant. If not neutralized, it will cause deleterious side reactions during the subsequent azo coupling phase or other downstream transformations.

Process Optimization & Troubleshooting

Table 2: Critical Parameters and Corrective Actions

ParameterTarget ConditionConsequence of DeviationCorrective Action
Temperature 0–5 °CDecomposition of diazonium salt ( N2​ evolution); low yield[4].Enhance cooling with an ice-salt bath; slow the NaNO2​ addition rate.
pH Level 1.0–2.0Formation of unwanted triazene byproducts.Ensure sufficient HCl is added prior to initiating nitrosation.
Nitrite Stoichiometry Slight ExcessIncomplete conversion of the starting material.Monitor via starch-iodide test; add NaNO2​ incrementally until positive[4].
Post-Reaction HNO2​ Zero (Quenched)Oxidation of coupling partners in the next synthetic step.Add sulfamic acid incrementally until the starch-iodide test is negative.
Ventilation Fume HoodExposure to toxic nitrogen dioxide ( NO2​ ) gas[2].Always conduct diazotization reactions in a well-ventilated fume hood[2].

References

  • Basic Principles, Methods and Application of Diazotization Titration Pharmaguideline URL
  • Diazotisation Organic Chemistry Portal URL
  • Technical Support Center: 4-(2-Hydroxyethylsulfonyl)
  • SATHEE (IIT Kanpur)

Sources

Application Note: Synthesis and Isolation of 4-Aminophenyl-β-Sulfatoethylsulfone via Sulfuric Acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Process Focus: Highly selective O-sulfonation (esterification) of aliphatic hydroxyl groups in the presence of unprotected aromatic amines.

Executive Summary

The conversion of 4-aminophenyl-β-hydroxyethylsulfone (commonly referred to as "para-base" or vinyl sulfone base) to its sulfuric acid ester, 4-aminophenyl-β-sulfatoethylsulfone (para-base ester), is a critical synthetic transformation. This intermediate is the foundational precursor for generating vinyl sulfone reactive dyes (e.g., Reactive Blue 19) and functionalized bioconjugation linkers used in drug-protein coupling[1][2]. This application note details a robust, self-validating methodology for the selective O-sulfonation of the substrate using 105% sulfuric acid (oleum), ensuring high yield and purity while completely suppressing unwanted electrophilic aromatic substitution[3][4].

Mechanistic Rationale & Reaction Causality

A common challenge in sulfonation chemistry is controlling regioselectivity, especially when the substrate contains an electron-rich aromatic amine. However, subjecting 4-aminophenyl-β-hydroxyethylsulfone to harsh acidic conditions (130 °C in oleum) exclusively yields the aliphatic sulfate ester without sulfonating the aromatic ring. This selectivity is driven by three synergistic factors:

  • Amine Protonation (In-situ Protection): Upon introduction to concentrated sulfuric acid, the free aniline group is immediately protonated to form an anilinium ion (Ar-NH₃⁺). This cationic group transforms from an electron-donating, ortho/para-directing group into a strongly electron-withdrawing, meta-directing group.

  • Sulfone Deactivation: The para-substituted sulfone group (–SO₂–) is inherently electron-withdrawing. The combination of the anilinium ion and the sulfone group renders the aromatic ring exceptionally deactivated toward electrophilic aromatic substitution (EAS).

  • Thermodynamic Dehydration: With EAS suppressed, the reaction is exclusively directed to the aliphatic primary alcohol. The hydroxyl oxygen acts as a nucleophile, attacking the sulfur trioxide (or protonated sulfuric acid) to form the sulfate ester. The use of 105% sulfuric acid (containing 5% free SO₃) acts as a chemical sink, driving the equilibrium forward by consuming the water byproduct[3][4].

Mechanism Start 4-(β-hydroxyethylsulfonyl)aniline Protonation Amine Protonation (Ar-NH3+ Formation) Start->Protonation Deactivation Ring Deactivation (Prevents Ar-Sulfonation) Protonation->Deactivation Esterification O-Sulfonation (Alcohol + SO3/H2SO4) Deactivation->Esterification End Sulfate Ester Zwitterion Esterification->End

Fig 1. Mechanistic pathway demonstrating high O-sulfonation selectivity via ring deactivation.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; the physical changes at each step (exotherm, dissolution, and precipitation) serve as built-in quality control markers.

Phase 1: Reagent Preparation & Controlled Addition
  • Preparation: Charge a dry, jacketed glass reactor equipped with a mechanical stirrer and internal temperature probe with 105% sulfuric acid (2.5 molar equivalents relative to the substrate).

  • Cooling: Circulate coolant to bring the acid temperature to 15–20 °C[4].

  • Addition: Slowly add 4-aminophenyl-β-hydroxyethylsulfone in small, continuous portions under vigorous stirring.

    • Causality: The protonation of the amine and the initial solvation are highly exothermic. Controlling the addition rate to keep the internal temperature strictly below 45 °C prevents oxidative degradation of the substrate and avoids localized charring[4].

Phase 2: Thermal Esterification
  • Heating: Gradually raise the reactor temperature to 130–135 °C over a period of 1 hour.

  • Incubation: Maintain this temperature (insulation reaction) for exactly 4 hours[4].

    • Causality: While initial protonation occurs at room temperature, the activation energy required for complete O-sulfonation of the primary alcohol requires elevated thermal input. The 4-hour hold ensures >98% conversion to the sulfate ester.

Phase 3: Quenching & Hydrolysis
  • Cooling: Ramp down the reactor temperature to 82–85 °C.

  • Quenching: Slowly introduce the acidic mixture into a secondary vessel containing a calculated volume of ice-water, or carefully add water to the reactor while maintaining the temperature around 80 °C[4].

    • Causality: Quenching the reaction hydrolyzes any unreacted SO₃. Keeping the quench temperature warm initially prevents the premature precipitation of highly acidic, unfilterable sludge, allowing for a homogeneous dilution.

Phase 4: Salting-Out & Isolation
  • Dilution: Dilute the hydrolysate further with chilled water.

  • Salting-Out: Add Potassium Sulfate (K₂SO₄) to the solution to induce salting-out crystallization[4].

  • Precipitation: Cool the mixture to 0–5 °C and hold for 2 hours under gentle agitation to maximize precipitation.

  • Filtration: Filter the resulting precipitate and wash the filter cake with a minimal volume of ice-cold brine.

    • Causality: The zwitterionic product is moderately soluble in water. The common-ion effect introduced by K⁺ and SO₄²⁻ drastically reduces its solubility, ensuring high recovery yields without requiring total solvent evaporation[4].

Workflow R 4-Aminophenyl Hydroxyethyl Sulfone Mix Controlled Addition (T < 45°C) R->Mix A 105% H2SO4 (Oleum) A->Mix Heat Thermal Esterification (130-135°C, 4h) Mix->Heat Quench Aqueous Quench (82-85°C) Heat->Quench Salt Salting Out (K2SO4) & Filtration Quench->Salt Prod 4-Aminophenyl-β- Sulfatoethylsulfone Salt->Prod

Fig 2. Experimental workflow for the synthesis of 4-aminophenyl-β-sulfatoethylsulfone.

Quantitative Data & Process Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters required to achieve optimal yield and purity.

Process ParameterValue / ConditionScientific Rationale
Substrate 4-aminophenyl-β-hydroxyethylsulfoneStarting material (Para-base).
Reagent 105% Sulfuric Acid (Oleum)Dual-action: Esterification agent and chemical dehydrator.
Molar Ratio 1.0 : 2.5 (Substrate : Acid)Provides sufficient SO₃ to drive equilibrium and acts as the reaction solvent[3].
Addition Temp < 45 °CPrevents thermal degradation during the highly exothermic protonation phase[4].
Reaction Temp 130–135 °COvercomes the activation energy barrier for complete O-sulfonation[4].
Reaction Time 4 HoursStatistically validated hold time for >98% conversion.
Precipitation Agent Potassium Sulfate (K₂SO₄)Induces salting-out crystallization via the common-ion effect[4].

Quality Control & Downstream Implications

To validate the success of the protocol, HPLC or LC-MS analysis should be performed on the isolated filter cake.

  • Primary Impurity: Unreacted starting material (indicates insufficient reaction time or degraded oleum).

  • Alkaline Sensitivity: When utilizing the synthesized 4-aminophenyl-β-sulfatoethylsulfone in downstream applications (such as dye synthesis or bioconjugation), strict pH control is required. Exposure to alkaline conditions (pH > 8) will trigger a β-elimination of the sulfate group, converting the stable ester into the highly reactive vinyl sulfone form[2][5].

References

  • US3900510A - Sulfuric acid ester of 1-aminobenzene-4-(beta-hydroxyethyl-sulfone)-2-sulfonic acid, the 4-vinylsulfone compound thereof and a process for their preparation. Google Patents. 5

  • CA1094568A - Process for the preparation of sulfuric acid semi-ester compounds. Google Patents.3

  • CN105130858B - A kind of process for cleanly preparing of sulfonated para-ester serving as dye intermediate. Google Patents. 4

  • Textile Dyeing: Water Quality Impact. Scribd. 1

  • Reactive Blue 19 | 122392-55-6. Benchchem.2

Sources

Application Note: Synthesis and Mechanistic Profiling of Remazol Dyes via Sulfonyl Ethanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Textile Engineering Professionals Document Type: Technical Protocol & Application Guide

Introduction and Chemical Rationale

Remazol dyes represent a premier class of fiber-reactive dyes characterized by their unique β -sulfatoethylsulfonyl reactive groups. Unlike halotriazine dyes that rely on nucleophilic substitution, Remazol dyes operate via an elimination-addition mechanism. The synthesis of these dyes fundamentally relies on sulfonyl ethanol intermediates—most notably 4-(2-hydroxyethylsulfonyl)aniline (often referred to as the para-base ester precursor).

As a Senior Application Scientist, it is critical to understand that the structural design of these dyes is a self-validating chemical system. The hydroxyl group on the sulfonyl ethanol intermediate is a poor leaving group. To activate the molecule, the intermediate is subjected to esterification (sulfation) with sulfuric acid, converting the hydroxyl moiety into a β -sulfatoethylsulfonyl group[1]. During the end-user application (dyeing), mild alkaline conditions trigger a β -elimination reaction, shedding the sulfate leaving group to generate a highly reactive vinyl sulfone [2]. This vinyl sulfone acts as a potent Michael acceptor, forming irreversible covalent bonds with the nucleophilic hydroxyl groups of cellulosic fibers or the amino groups of proteinaceous substrates (like silk and collagen)[2][3].

Mechanistic Workflow

The following diagram illustrates the continuous chemical evolution from the raw sulfonyl ethanol intermediate to the covalently fixed dye.

G A 4-(2-Hydroxyethylsulfonyl)aniline (Sulfonyl Ethanol Intermediate) B Diazotization (0-5 °C) NaNO2 + HCl A->B C Diazonium Salt (Thermally Unstable) B->C D Azo Coupling (pH 7.0-7.5) + H-Acid / Chromophore C->D E Hydroxyethylsulfonyl Azo Dye D->E F Esterification + Conc. H2SO4 E->F G β-Sulfatoethylsulfonyl Dye (Commercial Remazol Dye) F->G H Alkaline Dyeing (pH 7-10) Elimination Reaction G->H I Vinyl Sulfone Reactive Dye (Active Form) H->I J Michael Addition + Cellulose (-OH) / Protein (-NH2) I->J K Covalently Fixed Dye (High Wash Fastness) J->K

Fig 1. Synthetic and mechanistic workflow of Remazol dyes from sulfonyl ethanol intermediates.

Quantitative Process Parameters

To ensure reproducibility and high yield, strict adherence to quantitative parameters is required. Table 1 summarizes the critical process metrics derived from validated synthetic workflows.

Table 1: Critical Quantitative Parameters for Remazol Dye Synthesis and Application

Process PhaseCritical ParameterOptimal RangeMechanistic Causality / Consequence of Deviation
Diazotization Temperature0–5 °CCausality: Prevents thermal decomposition of the diazonium salt. Deviation: >5 °C causes N2​ gas evolution and tarry precipitates, drastically reducing yield.
Diazotization Nitrous Acid ExcessTrace (Positive)Causality: Ensures complete conversion of the primary amine. Verified via blue-black color on starch-iodide paper.
Azo Coupling pH Control7.0–7.5Causality: Directs electrophilic aromatic substitution to the correct position on the coupling component (e.g., H-acid).
Esterification Reaction Time8–12 hoursCausality: Ensures complete conversion of the hydroxyl group to the sulfate ester. Deviation: Incomplete sulfation prevents vinyl sulfone formation[1].
Dye Fixation Application pH7.0–8.0 (Silk/Collagen)Causality: Mild alkalinity is required to convert the masked dye to the reactive vinyl sulfone variant without causing excessive hydrolysis[2][3].
Dye Fixation Fixation Rate >95% Causality: The dual reactive sites in bifunctional vinyl sulfone dyes (derived from divinyl sulfone) enable superior covalent bonding and wash fastness[2][4].

Standard Operating Protocol: Synthesis of a Monoazo Remazol Dye

This protocol outlines the synthesis of a reactive azo dye using 4-(2-hydroxyethylsulfonyl)aniline as the diazo component and H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) as the coupling component.

Phase 1: Diazotization of the Sulfonyl Ethanol Intermediate

Objective: Convert the primary aromatic amine into a reactive electrophile.

  • Preparation: Suspend 0.1 mol of 4-(2-hydroxyethylsulfonyl)aniline in 100 mL of distilled water. Add 25 mL of concentrated hydrochloric acid (HCl, 37%) to form the amine hydrochloride salt.

  • Cooling: Submerge the reaction vessel in an ice-salt bath. Agitate vigorously until the internal temperature stabilizes between 0 °C and 5 °C.

  • Nitrosation: Prepare a solution of 0.105 mol of Sodium Nitrite ( NaNO2​ ) in 30 mL of water. Add this dropwise to the amine suspension over 30 minutes. Crucial Step: Maintain the temperature strictly below 5 °C to prevent the decomposition of the highly unstable diazonium salt.

  • Validation: Stir for an additional 45 minutes. Touch a glass rod to the mixture and spot it onto starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. Destroy excess nitrous acid with a small amount of sulfamic acid before proceeding.

Phase 2: Azo Coupling

Objective: Construct the chromophore via electrophilic aromatic substitution.

  • Coupling Component Preparation: In a separate vessel, dissolve 0.1 mol of H-acid in 150 mL of water. Adjust the pH to 7.0–7.5 using a 10% Sodium Carbonate ( Na2​CO3​ ) solution. Cool this solution to 0–5 °C.

  • Coupling Reaction: Slowly transfer the cold diazonium salt solution into the H-acid solution.

  • pH Maintenance: The coupling reaction releases protons ( H+ ), which will lower the pH. Continuously add Na2​CO3​ solution to maintain the pH strictly between 7.0 and 8.0.

  • Isolation: Once coupling is complete (verified by the absence of diazonium salt via spot testing with alkaline H-acid), precipitate the hydroxyethylsulfonyl azo dye by salting out with Sodium Chloride ( NaCl ). Filter and dry the intermediate dye under a vacuum.

Phase 3: Esterification (Sulfation)

Objective: Convert the inert hydroxyl group into a reactive β -sulfatoethylsulfonyl leaving group.

  • Acid Addition: In a dry reactor, carefully add the dried hydroxyethylsulfonyl azo dye to concentrated Sulfuric Acid ( H2​SO4​ , 98%) at room temperature. A sulfoacid dispersing agent can be added to change the material from a peptization state to a foaming peptization state, increasing reaction efficiency and reducing insoluble matter[1].

  • Esterification: Stir the mixture for 8 to 12 hours under reduced pressure to facilitate the removal of water/acetic acid by-products[1].

  • Neutralization & Isolation: Pour the acidic mixture over crushed ice to quench the reaction. Carefully neutralize the solution with Na2​CO3​ to pH 5.5–6.0. Salt out the final β -sulfatoethylsulfonyl dye, filter, and spray-dry.

Application and Troubleshooting Insights

When transitioning from synthesis to application, the behavior of the Remazol dye is dictated by the generation of the vinyl sulfone.

  • Fixation Failure: If the dye exhausts onto the fiber but fails to fix (washes out easily), the application pH is likely too low. The conversion of the β -sulfatoethylsulfonyl group to the vinyl sulfone requires alkaline conditions (pH 7–8 for proteins, up to pH 10 for cellulose)[3].

  • Hydrolysis Competition: If the pH is driven too high or the temperature exceeds optimal limits during dyeing, the vinyl sulfone will react with water (hydrolysis) instead of the fiber, permanently deactivating the dye.

  • Bifunctional Advancements: Modern formulations increasingly utilize divinyl sulfone (DVS) derivatives to create bifunctional reactive dyes. These dyes possess two reactive sites, which statistically increases the probability of covalent fixation to >95% , drastically reducing wastewater pollution and improving wash fastness[2][4].

References

  • Technical Support Center: 4-(2-Hydroxyethylsulfonyl)aniline in Reactive Dye Synthesis - Benchchem. Benchchem.
  • Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group - ResearchGate. ResearchGate.
  • Vinyl Sulfone Market Size, Share & Trends Analysis, 2032 - P&S Intelligence. P&S Market Research.
  • Synthesis method of para-beta-hydroxyethylsulfonyl sulfate aniline - Google Patents. Google Patents.
  • COVALENT FIXATION OF DRUM DYES ON COLLAGEN* - Journals@UC. University of Cincinnati.

Sources

Application Note: Preparation of 4-(beta-sulfatoethylsulfonyl)aniline from 4-(beta-hydroxyethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Dye Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 4-(beta-sulfatoethylsulfonyl)aniline (commonly referred to as Para Base Ester or Vinyl Sulfone Ester) is a highly critical intermediate in the synthesis of reactive dyes, such as Reactive Black 5 and Reactive Orange 78[1]. It serves as the primary diazotization component that links the chromophore to the textile fiber.

The synthesis of Para Base Ester relies on the esterification (sulfation) of its alcohol precursor, 4-(beta-hydroxyethylsulfonyl)aniline (Para Base).

The Causality of Sulfation

From a mechanistic standpoint, the hydroxyl group (-OH) on the precursor is a poor leaving group, making it unreactive toward the hydroxyl groups of cellulose fibers. To activate the molecule, the primary alcohol is reacted with concentrated sulfuric acid or oleum to form a sulfate ester (-OSO₃H)[2].

This sulfate ester acts as a stable, water-soluble "masked" vinyl sulfone. During the textile dyeing process (which occurs under alkaline conditions), the sulfate group undergoes a base-catalyzed β-elimination. This in situ elimination generates the highly reactive vinyl sulfone (-SO₂-CH=CH₂) moiety, which subsequently forms a permanent covalent bond with the fiber via a Michael addition[3]. By masking the reactive group as a sulfate ester, the chemical remains stable during long-term storage and handling.

Experimental Design & Process Workflow

The protocol described herein utilizes 100% concentrated sulfuric acid as both the solvent and the sulfating agent. The reaction is highly exothermic during the initial dispersion phase and requires sustained high temperatures (120–130 °C) to drive the esterification to completion[2].

Workflow N1 1. Precursor Dispersion 4-(beta-hydroxyethylsulfonyl)aniline in H2SO4 (60-90°C) N2 2. Esterification / Sulfation Heating to 120-130°C for 8 hours N1->N2 N3 3. HPLC Monitoring Target: Unreacted Precursor < 0.5% N2->N3 N4 4. Quenching & Hydrolysis Cool to < 60°C, Add H2O, Heat to 100°C N3->N4 N5 5. Crystallization Cool to 10°C to precipitate product N4->N5 N6 6. Isolation Filtration & Drying of Para Base Ester N5->N6

Fig 1: Workflow for the sulfation of 4-(beta-hydroxyethylsulfonyl)aniline.

Materials and Reagents

Reagent / MaterialRoleSpecifications / Purity
4-(beta-hydroxyethylsulfonyl)aniline Alcohol Precursor≥ 99.0% purity, dry powder
Sulfuric Acid (H₂SO₄) Sulfating Agent / Solvent100% concentration (Oil of Vitriol)
Deionized Water (Cold) Quenching AgentChilled to 4 °C
Sodium Carbonate (Optional) pH Adjustment15% aqueous solution

Note: The molar ratio of precursor to sulfuric acid is strictly maintained at approximately 1 : 4.1 to ensure complete dispersion and act as a thermodynamic heat sink during the reaction[2].

Step-by-Step Protocol: Sulfation of Para Base

This protocol is designed as a self-validating system. Proceeding to the quenching step is strictly gated by analytical confirmation (HPLC) to prevent yield loss from incomplete esterification.

Step 1: Dispersion and Initial Mixing
  • Equip a jacketed glass-lined reactor with a heavy-duty mechanical stirrer, a temperature probe, and a reflux condenser.

  • Charge the reactor with 100% Sulfuric Acid (4.1 molar equivalents).

  • Begin moderate agitation (150-200 RPM).

  • Slowly add the 4-(beta-hydroxyethylsulfonyl)aniline (1.0 molar equivalent) in small portions.

  • Causality Check: The addition is highly exothermic. Control the addition rate and apply jacket cooling to maintain the internal temperature strictly between 60 °C and 90 °C [2]. This ensures uniform dispersion without causing localized charring or premature oxidation of the aniline ring.

Step 2: Esterification Reaction
  • Once the precursor is fully dispersed into a uniform slurry, gradually heat the reactor to 120–130 °C using steam or a heating mantle.

  • Maintain this temperature for exactly 8 hours [2].

  • Causality Check: The high temperature is required to overcome the activation energy of the esterification process and to drive off any micro-moisture, pushing the equilibrium toward the sulfate ester.

Step 3: In-Process Analytical Validation (HPLC)
  • After 8 hours, extract a 1 mL aliquot of the reaction mixture.

  • Quench the aliquot in 10 mL of ice water and neutralize for HPLC analysis.

  • Validation Gate: Analyze the sample via HPLC. The reaction is deemed complete only when the unreacted 4-(beta-hydroxyethylsulfonyl)aniline is ≤ 0.5% [2]. If the precursor concentration is > 0.5%, continue the reaction at 130 °C and re-sample every 1 hour.

Step 4: Quenching and Hydrolysis
  • Cool the reactor contents to < 60 °C using chilled water in the reactor jacket.

  • Carefully add cold deionized water dropwise to the reactor.

  • Causality Check: Temperature control during water addition must not exceed 60 °C to prevent violent boiling of the acid and to avoid hydrolyzing the newly formed sulfate ester back into the alcohol.

  • Once the water is fully added, raise the temperature to 100–110 °C for 1 hour. This brief hydrolysis step destroys any unstable byproducts (such as sulfamic acid derivatives) formed during the high-heat phase[2].

Step 5: Crystallization and Isolation
  • Gradually cool the reaction mixture to 10 °C . The target compound, 4-(beta-sulfatoethylsulfonyl)aniline, will precipitate as a dense white solid[2].

  • Isolate the solid using a vacuum filter or centrifuge.

  • Wash the filter cake with a minimal amount of ice-cold water to remove residual free sulfuric acid.

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Quantitative Data & Method Comparison

Different industrial protocols utilize varying concentrations of sulfating agents. The table below summarizes the expected outcomes when using 100% Sulfuric Acid versus Oleum (20% SO₃) based on validated synthetic pathways[2][4].

Parameter100% Sulfuric Acid MethodOleum (20% SO₃) Method
Molar Ratio (Precursor:Acid) 1 : 4.11 : 6.0
Dispersion Temperature 60 – 90 °C≤ 35 °C
Esterification Temperature 120 – 130 °C120 – 140 °C
Reaction Time 8 hours10 hours
Expected Yield ~96.0%>97.0%
Target Purity (HPLC) 98.1%99.0%

Note: While Oleum provides slightly higher yields and purity, it requires significantly stricter temperature control (≤ 35 °C) during the initial dispersion phase due to the extreme reactivity of free SO₃[4].

References

  • CN101037404A - Preparation method of para-(beta-Ethyl Sulfonyl Sulfate) aniline sulfonic acid. Google Patents.
  • CN101633631B - Method for synthesizing sulfonated para-ester. Google Patents.
  • NL2018826B1 - One-pot synthesis of reactive deep black. Google Patents.
  • Vinyl Sulfone Ester Global Market Insights 2025, Analysis and Forecast to 2030. Research and Markets.

Sources

Application Note: Chemoselective Reagents and Protocols for the Oxidation of 2-(4-Aminophenylthio)ethanol to Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 2-(4-aminophenylthio)ethanol to 2-(4-aminophenylsulfonyl)ethanol is a critical synthetic node in the development of vinyl sulfone reactive dyes and pharmaceutical scaffolds. This oxidation presents a classic chemoselectivity challenge: the substrate contains three distinct oxidizable functional groups—a highly nucleophilic thioether, an electron-rich primary aromatic amine, and a primary aliphatic alcohol.

This application note provides an in-depth mechanistic analysis and field-proven protocols for achieving >95% chemoselectivity toward the sulfone. By leveraging thermodynamic controls and in situ electronic deactivation, researchers can bypass complex protection-deprotection sequences, ensuring high-yield, scalable, and environmentally benign workflows.

Mechanistic Causality: The Chemoselectivity Challenge

To oxidize the sulfide without affecting the primary amine or alcohol, one must understand the relative oxidation potentials and nucleophilicities of these groups. Under neutral or basic conditions, standard electrophilic oxidants (such as m-CPBA or Oxone) will rapidly attack the electron-rich primary amine, leading to undesired N-oxidation (forming hydroxylamines, nitroso, or nitro compounds) or oxidative coupling (forming azo derivatives) 1.

The Causality of Acid-Mediated Protection: To achieve exclusive S-oxidation, the electron density of the amine must be temporarily reduced. This is achieved via in situ protonation using a strong mineral acid (e.g., H2​SO4​ ). Protonation converts the amine to an anilinium ion ( −NH3+​ ). This transformation serves two purposes:

  • Electronic Deactivation: The positive charge strongly withdraws electron density, rendering the nitrogen atom inert to electrophilic oxygen transfer.

  • Electrostatic Repulsion: When using anionic polyoxometalate catalysts like peroxotungstate ( [W2​O3​(O2​)4​(H2​O)2​]2− ), the positively charged anilinium group electrostatically repels the active oxidant, further directing oxidation exclusively to the sulfur atom 2.

Chemoselectivity Substrate 2-(4-aminophenylthio)ethanol (Sulfide, Amine, Alcohol) Neutral Neutral/Basic Oxidation (e.g., m-CPBA, Oxone) Substrate->Neutral Acidic Acidic Oxidation (H2O2 / Na2WO4 / H2SO4) Substrate->Acidic Protected POD Sequence (Ac2O Protection) Substrate->Protected N_Ox N-Oxidation / Azo Formation (Undesired Byproducts) Neutral->N_Ox Rapid Amine Oxidation Protonated Anilinium Ion Formation (Amine Deactivated) Acidic->Protonated pH < 2 Acetylated Acetamide Formation (Amine Deactivated) Protected->Acetylated Ac2O / Water Target 2-(4-aminophenylsulfonyl)ethanol (Target Sulfone) Protonated->Target H2O2 / [W] Acetylated->Target 1. H2O2 /[W] 2. HCl Hydrolysis

Fig 1. Chemoselectivity logic tree for the oxidation of 2-(4-aminophenylthio)ethanol.

Reagent Selection & Quantitative Comparison

The selection of the oxidant system dictates both the purity profile and the scalability of the reaction. While various reagents can oxidize sulfides to sulfones 3, only a few are compatible with unprotected primary amines.

Reagent SystemAmine ProtectionChemoselectivity (S vs N)Typical YieldScalabilityGreen Chemistry Profile
H2​O2​ / Na2​WO4​ / H2​SO4​ In situ (Protonation)> 98%85 - 92%ExcellentHigh (Water is the only byproduct)
Oxone / H2​SO4​ In situ (Protonation)~ 90%75 - 80%ModerateModerate (Generates sulfate salts)
m-CPBA / TFA In situ (Protonation)~ 85%70 - 75%PoorLow (Generates benzoic acid waste)
H2​O2​ / Na2​WO4​ (POD) Covalent (Acetylation)> 99%80% (Over 3 steps)GoodModerate (Requires extra reagents/steps)

Note: The H2​O2​ / Tungstate system under highly acidic conditions is the industry standard due to its atom economy and self-validating thermal profile 4.

Experimental Protocols

Protocol A: Direct Acid-Mediated Oxidation (The "Green" Route)

This protocol utilizes hydrogen peroxide and a sodium tungstate catalyst. The causality behind the temperature gradient is critical: the first oxidation (sulfide to sulfoxide) is highly exothermic and rapid, requiring active cooling. The second oxidation (sulfoxide to sulfone) is kinetically slower, requiring thermal activation.

Workflow Step1 Dissolve Substrate in H2O / H2SO4 (pH < 1) Step2 Add Na2WO4 (cat.) Cool to 0-5 °C Step1->Step2 Step3 Dropwise Addition of 30% H2O2 (Maintain < 10 °C) Step2->Step3 Step4 Heat to 50-60 °C for 2-3 hours Step3->Step4 Step5 Neutralize (NaOH) to pH 7-8 Step4->Step5 Step6 Filter & Wash Target Sulfone Step5->Step6

Fig 2. Experimental workflow for the direct acid-mediated oxidation protocol.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 2-(4-aminophenylthio)ethanol (10.0 g, 59.1 mmol) in 50 mL of distilled water.

  • In Situ Protection: Slowly add concentrated H2​SO4​ (3.3 mL, ~62 mmol) under stirring. The suspension will clarify as the highly soluble anilinium sulfate salt forms. Verify pH is < 1.

  • Catalyst Addition: Add Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O , 0.20 g, 0.6 mmol, ~1 mol%). Cool the reaction flask to 0–5 °C using an ice-water bath.

  • First Oxidation (Exothermic): Equip an addition funnel with 30% aqueous H2​O2​ (14.0 mL, ~136 mmol, 2.3 eq). Add the H2​O2​ dropwise over 30 minutes. Critical Causality: Maintain the internal temperature below 10 °C to prevent non-selective radical decomposition of H2​O2​ .

  • Second Oxidation (Kinetic Push): Once addition is complete, remove the ice bath and gradually heat the mixture to 50–60 °C for 2.5 hours.

  • Validation Checkpoint 1 (In-Process): Spot the reaction mixture on a Silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The intermediate sulfoxide will appear between the starting material and the highly polar sulfone. Heat until the sulfoxide spot disappears.

  • Workup & Isolation: Cool the mixture to 10 °C. Slowly add 20% aqueous NaOH until the pH reaches 7.5–8.0. The deprotonated 2-(4-aminophenylsulfonyl)ethanol will precipitate as a white/off-white crystalline solid.

  • Filtration: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry under vacuum at 45 °C.

Protocol B: Protection-Oxidation-Deprotection (POD) Workflow

For applications requiring ultra-high purity (>99.5%) where trace N-oxidation cannot be tolerated, covalent protection is utilized.

Step-by-Step Methodology:

  • Acetylation: Dissolve the substrate in water/EtOAc and add Acetic Anhydride (1.1 eq) at room temperature. Stir for 1 hour to yield 2-(4-acetamidophenylthio)ethanol.

  • Oxidation: Add Na2​WO4​ (1 mol%) and 30% H2​O2​ (2.5 eq). Heat to 60 °C for 3 hours. The acetamide group is completely stable under these conditions.

  • Validation Checkpoint 2: Confirm complete oxidation via LC-MS. The mass should shift from m/z 212 [M+H]+ (Acetamide Sulfide) to m/z 244 [M+H]+ (Acetamide Sulfone).

  • Hydrolysis: Add 2M HCl and reflux for 4 hours to cleave the acetamide. Cool and neutralize with NaOH to precipitate the pure 2-(4-aminophenylsulfonyl)ethanol.

Self-Validating Systems: Analytical Confirmation

To ensure the integrity of the protocol, the following self-validating analytical markers must be observed:

  • LC-MS (ESI+):

    • Starting Material: m/z 170.06 [M+H]+

    • Target Sulfone: m/z 202.05 [M+H]+

    • Troubleshooting: A mass of 218 indicates over-oxidation to the nitroso/nitro derivative, meaning the pH was insufficiently acidic during H2​O2​ addition.

  • 1H-NMR (DMSO-d6):

    • Causality of Shift: The strongly electron-withdrawing sulfonyl ( SO2​ ) group severely deshields adjacent protons compared to the thioether ( S ).

    • The S−CH2​ protons in the starting material appear as a triplet around 2.9 ppm . Upon successful conversion to the sulfone, these protons shift significantly downfield to approximately 3.3–3.4 ppm .

    • The aromatic protons ortho to the sulfur will also shift downfield from ~7.2 ppm to ~7.6 ppm.

  • Ninhydrin Stain (TLC): The final isolated product must stain a vibrant pink/purple upon heating with ninhydrin, confirming that the primary amine remains intact and was not oxidized.

References

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous nanocatalyst RSC Advances, 2014. URL:[Link]

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide RSC Advances, 2026. URL:[Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides Journal of Chemical Reviews, 2019. URL: [Link]

  • Sulfone synthesis by oxidation Organic Chemistry Portal. URL:[Link]

Sources

Procedure for nucleophilic substitution of sulfonyl ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Protocols for Sulfonyl Ethanol Derivatives in Advanced Organic Synthesis

Executive Summary & Scope

Sulfonyl ethanol derivatives, such as 2-(phenylsulfonyl)ethanol, are highly versatile bifunctional building blocks in organic synthesis and pharmaceutical development[1]. Recognized for their unique sulfonyl functional group, these compounds enhance molecular reactivity and solubility, serving as crucial intermediates in the production of sulfonamide drugs and other bioactive molecules[1].

This application note provides a comprehensive, self-validating protocol for the nucleophilic substitution of sulfonyl ethanols. We detail the critical mechanistic divergence between direct substitution ( SN​2 ) and tandem elimination-addition pathways, ensuring researchers can predict, control, and optimize their synthetic workflows.

Mechanistic Insights: Causality in Reaction Pathways

As a Senior Application Scientist, I emphasize that executing a protocol without understanding the underlying causality leads to unpredictable yields and difficult troubleshooting. When the terminal hydroxyl group of a sulfonyl ethanol is activated (e.g., converted to a mesylate or tosylate), the molecule becomes highly susceptible to nucleophilic attack[2]. However, the strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent α -protons.

When exposed to a nucleophile that also possesses basic character (e.g., aliphatic amines), the reaction often diverges from a classical direct bimolecular nucleophilic substitution ( SN​2 ). Instead, rapid deprotonation occurs, triggering an E1cB elimination that expels the leaving group to form a transient vinyl sulfone intermediate. The nucleophile subsequently attacks this electron-deficient alkene via a Michael (conjugate) addition[2]. Vinyl sulfones are potent Michael acceptors and are widely utilized as building blocks themselves[3].

Understanding this tandem E1cB-Michael pathway is essential: if a sterically hindered nucleophile is used, the final Michael addition may be kinetically slow, resulting in the undesired isolation of the vinyl sulfone byproduct instead of the target substituted derivative.

MechanisticPathway Start Activated Sulfonyl Ethanol (Ar-SO2-CH2-CH2-OMs) Base Base / Nucleophile (Nu:-) Start->Base SN2 Direct SN2 Pathway (Weak Base / Strong Nu) Base->SN2 Mild conditions E1cB E1cB Elimination (Strong Base) Base->E1cB Basic conditions Product Substituted Product (Ar-SO2-CH2-CH2-Nu) SN2->Product Vinyl Vinyl Sulfone Intermediate (Ar-SO2-CH=CH2) E1cB->Vinyl Michael Michael Addition (Conjugate Addition) Vinyl->Michael Nu:- attack Michael->Product

Mechanistic divergence in the substitution of activated sulfonyl ethanols.

Furthermore, recent advancements have expanded the scope of nucleophilic substitution directly at the sulfonyl sulfur center. For instance, sulfonylpyridinium salts can undergo reductive sulfinylation via a nucleophilic chain substitution ( SNC​ ) process, involving an S(VI) to S(IV) isomerization to yield valuable sulfinate esters[4]. While our primary protocol focuses on the carbon center, recognizing the reactivity of the sulfur center is critical for comprehensive drug development[4].

Experimental Protocols: A Self-Validating System

The following protocols establish a robust, self-validating workflow. By isolating and characterizing the activated intermediate before proceeding to the substitution step, researchers can easily pinpoint the source of any yield discrepancies.

Workflow Step1 1. O-Activation (MsCl, Et3N, 0°C) Step2 2. Aqueous Workup & Extraction Step1->Step2 Step3 3. Nucleophilic Addition (Nu-H, Base, 60°C) Step2->Step3 Step4 4. Purification (Chromatography) Step3->Step4 Step5 5. Characterization (NMR, MS) Step4->Step5

Step-by-step experimental workflow for nucleophilic substitution.

Protocol A: Hydroxyl Activation (Synthesis of 2-(Phenylsulfonyl)ethyl methanesulfonate) Causality Check: Methanesulfonyl chloride (MsCl) is preferred over p-toluenesulfonyl chloride (TsCl) for aliphatic alcohols due to faster reaction kinetics and easier removal of the water-soluble methanesulfonate byproduct during aqueous workup.

  • Preparation: Dissolve 2-(phenylsulfonyl)ethanol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to prevent exothermic side reactions.

  • Base Addition: Add triethylamine ( Et3​N , 15.0 mmol) dropwise. Note: Et3​N acts as both an acid scavenger and a nucleophilic catalyst.

  • Activation: Slowly add methanesulfonyl chloride (MsCl, 12.0 mmol) via a syringe over 10 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude mesylate is typically pure enough (>95%) to proceed without further purification.

Protocol B: Nucleophilic Substitution (Synthesis of 2-(Phenylsulfonyl)ethyl derivatives) Causality Check: The choice of base and solvent dictates the pathway. Potassium carbonate ( K2​CO3​ ) in acetonitrile (MeCN) promotes the tandem E1cB-Michael pathway for amine nucleophiles, ensuring high conversion rates while preventing over-alkylation.

  • Preparation: Dissolve the crude 2-(phenylsulfonyl)ethyl methanesulfonate (5.0 mmol) in anhydrous MeCN (20 mL).

  • Reagent Addition: Add the desired nucleophile (e.g., benzylamine, 6.0 mmol) and anhydrous K2​CO3​ (10.0 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The transient appearance of a non-polar UV-active spot indicates the formation of the vinyl sulfone intermediate[3], which will gradually disappear as the Michael addition completes.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel to afford the pure substituted product.

Quantitative Data Analysis

The table below summarizes the expected outcomes based on the nucleophile and reaction conditions. This data highlights the mechanistic shift depending on the basicity and nucleophilicity of the reagents.

SubstrateNucleophileConditionsPrimary PathwayExpected Yield (%)Major Byproduct
2-(Phenylsulfonyl)ethyl mesylateBenzylamine (1.2 eq) K2​CO3​ , MeCN, 60°CE1cB / Michael85Vinyl sulfone (<5%)
2-(Phenylsulfonyl)ethyl mesylateSodium Azide (1.5 eq)DMF, 80°CDirect SN​2 92None
2-(Phenylsulfonyl)ethyl tosylateThiophenol (1.1 eq) Et3​N , DCM, RTE1cB / Michael88Vinyl sulfone (Trace)
Sulfonylpyridinium saltAliphatic AmineMild Base, RT SNC​ (Reductive)78–85Sulfinate ester[4]

Table 1: Comparative analysis of nucleophilic substitution conditions and yields for sulfonyl derivatives.

By strictly adhering to these protocols and understanding the underlying mechanistic pathways, researchers can efficiently harness sulfonyl ethanol derivatives for the construction of complex molecular architectures.

References[1] 2-(Phenylsulfonyl)ethanol – Chem-Impex, chemimpex.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6XZP6fHBlPCNCyEZisNyUG7tOwo79GwxBer2lOYdoWgzxDsw8Bh1ZLP1WVFYiV67WktojPBjXuQ3rz2-R1GFCMopMAq2l9HKZdaW5Y8-Jzuj4_j9uxFX1h7IUk_5ZA1JqPg==[2] 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol | Benchchem, benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5yRnXsvc1652aXFL0_OKzn9-64vjeSbAZGCigxSq1fiE5PjoB9GbbzD_wZHDTy9trMi7n4fYXnNAdIKNbR9X1NR_52lWkxKcROBmmXriWnxW7l6l_FynLWuDN10uPsPjnExmleA==[4] Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUbnMrySUtSat785_qViyYzYbBeMDu5L6owTw9hUUL8_WPuLXcmxfo7wlD7yFAY4oBO9z1nP8HAZgoAqy271FMxzqCKpXOOZRWNTzEdUq7ZAq1sai1YuwqBUDs3OelEYbubrWdWktaCHcv5ce9[3] The first nucleophilic substitution reaction of organoindium reagents with sulfonyl chlorides: a facile method for preparation of vinyl sulfones, semanticscholar.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg1wopr9kTNQyIjwvy4o41mU5Ccp42Wzvg0YOHYnRejxXEqkGOxfdBUtHG5r1-K7oeJBPTCBnLCU1FaeVK41WFT6YeUF-Ue3HYgaglo0T5-GkLyghi4r_dh_gcQi3mHQ2kMl6Q2Pd3y0GP2UwGFUr8KactXyDgrWhTWXeuVr-BPf3_hIbyLPbQgw==

Sources

Application Note: Lab-Scale Recrystallization of Para Base Alcohol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Para Base alcohol, formally known as 4-(2-hydroxyethylsulfonyl)aniline, is a highly versatile aromatic intermediate utilized extensively in the synthesis of (e.g., Reactive Black 5) and various pharmaceutical precursors[1]. In both laboratory and industrial workflows, handling this compound as a hydrochloride salt—4-(2-hydroxyethylsulfonyl)aniline hydrochloride—provides distinct physicochemical advantages. Protonation of the primary amine stabilizes the molecule against premature oxidation, enhances its solubility in polar media, and perfectly primes the compound for downstream diazotization, which strictly requires acidic conditions and precise temperature control at 0–5 °C[2].

Upstream synthesis methods, such as the thioether oxidation route, frequently leave behind a matrix of impurities. These can include unreacted [3], over-oxidized sulfones, and inorganic [4]. This application note details a field-proven, self-validating recrystallization protocol designed to isolate Para Base alcohol hydrochloride at >99% purity.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific solvent systems and thermodynamic controls are chosen, rather than simply following a recipe.

  • Solvent Selection (The Anti-Solvent Approach): The free base of 4-(2-hydroxyethylsulfonyl)aniline is sparingly soluble in cold water. Conversely, its hydrochloride salt is highly polar and extremely soluble in water, making pure aqueous recrystallization inefficient due to massive yield losses in the mother liquor. To manipulate the solubility curve, we employ an Ethanol/Water (80:20 v/v) binary mixture. Ethanol acts as the anti-solvent for the salt at lower temperatures, while the 20% water fraction ensures complete dissolution of the crude matrix at 75 °C.

  • Causality of Acidification: A common failure mode in the recrystallization of amine hydrochlorides is partial dissociation into the free base during prolonged heating in polar solvents. To suppress this equilibrium shift, a catalytic amount of concentrated hydrochloric acid (0.1% v/v) is added to the solvent. This common-ion effect maintains the fully protonated state, preventing the free base from co-precipitating and broadening the final melting point.

Experimental Workflow

Recrystallization N1 Crude Para Base Alcohol HCl N2 Dissolution in EtOH/H₂O (80:20) + 0.1% HCl at 75°C N1->N2 N3 Activated Carbon Treatment (15 mins, 75°C) N2->N3 N4 Hot Filtration (Remove Insoluble Impurities) N3->N4 N5 Controlled Cooling (0.5°C/min down to 4°C) N4->N5 N6 Vacuum Filtration & Cold EtOH Wash N5->N6 N7 Vacuum Drying (45°C, 50 mbar) N6->N7 N8 Pure Para Base Alcohol HCl (>99% Purity) N7->N8

Workflow for the lab-scale recrystallization of Para Base alcohol hydrochloride.

Materials and Reagents
  • Crude 4-(2-hydroxyethylsulfonyl)aniline hydrochloride

  • Absolute Ethanol (AR grade, ≥99.5%)

  • Deionized Water (18.2 MΩ·cm)

  • Concentrated Hydrochloric Acid (37% w/w, AR grade)

  • Activated Carbon (Powdered, decolorizing grade)

Step-by-Step Protocol

Step 1: Solvent Preparation Prepare a binary solvent mixture of Absolute Ethanol and Deionized Water at an 80:20 (v/v) ratio. For every 100 mL of this mixture, add 0.1 mL of 37% HCl. Self-Validating Check: Measure the pH of the solvent matrix; it must be < 1.0 to ensure the amine remains fully protonated during thermal stress.

Step 2: Dissolution and Decolorization In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of crude Para Base alcohol HCl in 50 mL of the prepared solvent. Heat the mixture to 75 °C under continuous magnetic stirring until complete dissolution occurs. If the solution exhibits a dark brown discoloration (indicative of thioether oxidation byproducts), add 0.5 g of activated carbon and maintain at 75 °C for exactly 15 minutes.

Step 3: Hot Filtration Rapidly filter the hot suspension through a pre-warmed Buchner funnel (or a jacketed fritted funnel) to remove the activated carbon and any insoluble inorganic catalyst residues. Crucial Step: The receiving flask and funnel must be pre-warmed. Failing to do so will cause premature crystallization in the funnel stem, drastically reducing yield.

Step 4: Controlled Crystallization Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool to room temperature (20–25 °C) at a controlled thermodynamic rate of ~0.5 °C/min. Once at room temperature, transfer the vessel to an ice bath (0–4 °C) for 2 hours. Causality: Rapid crash-cooling traps solvent inclusions and impurities within the crystal lattice. Controlled cooling ensures the formation of large, high-purity orthogonal crystals.

Step 5: Filtration and Washing Collect the crystallized product via vacuum filtration. Wash the filter cake with 10 mL of ice-cold absolute ethanol (strictly without water) to displace the mother liquor. Self-Validating Check: The wash solvent must be ice-cold to prevent re-dissolution of the purified product.

Step 6: Vacuum Drying Transfer the purified crystals to a vacuum oven. Dry at 45 °C and 50 mbar for 12 hours. Causality: Drying above 60 °C in the presence of trace moisture can lead to localized hydrolysis of the sulfonyl group or thermal degradation.

Quantitative Data and Quality Metrics

The following table summarizes the expected physicochemical improvements and recovery metrics post-recrystallization.

ParameterCrude MaterialPurified MaterialAnalytical Method
Physical Appearance Yellow to dark brown powderWhite to off-white crystalline powderVisual Inspection
Purity 85% – 92%> 99.0%HPLC (UV at 254 nm)
Melting Point Broad (varies with impurities)Sharp, consistentCapillary Melting Point Apparatus
Solubility (Water) Turbid (insoluble catalyst residues)Clear, transparent solutionVisual (1g / 10mL H₂O at 25 °C)
Recovery Yield N/A82% – 88%Gravimetric Analysis

References

  • Title: Preparation method of aminophenyl-β-hydroxyethylsulfone and p-aminophenyl-β-hydroxyethylsulfone sulfonate (CN108003073A)
  • Title: Production method of aminophenyl-beta-hydroxyethyl sulfone sulfate (CN101525309A)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected precipitation when working with aniline-derived hydrochloride salts.

2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl (also known as 4-(2-hydroxyethylsulfonyl)aniline hydrochloride) is a critical intermediate in drug development and chemical synthesis. However, its unique electronic structure often leads to severe solubility issues in standard aqueous buffers. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound precipitate immediately when added to deionized water or PBS?

The Causality: The root cause is the rapid hydrolysis of the salt due to the electronic properties of the molecule. The para-sulfonyl ( −SO2​− ) group is strongly electron-withdrawing, which pulls electron density away from the aromatic ring and the aniline nitrogen[1]. This drastically reduces the basicity of the amine.

Similar to related sulfone-containing therapeutics like Dapsone (which has a conjugate acid pKa of 2.41)[2], the protonated form of your compound is a relatively strong acid for an amine salt. When you dissolve this HCl salt in deionized water (pH ~5.5–7.0) or PBS (pH 7.4), the ambient pH is several units higher than the compound's pKa. According to the Henderson-Hasselbalch equation, the salt rapidly deprotonates, reverting to the uncharged free base[3]. Because the free base is highly hydrophobic and lacks a formal charge, it crashes out of solution, causing immediate turbidity.

Q2: How can I achieve a high-concentration aqueous stock solution for chemical synthesis?

The Causality: To prevent the salt from hydrolyzing into the insoluble free base, you must force the equilibrium toward the protonated state. This is achieved by using a solvent with a pH at least 1 to 2 units below the compound's pKa. Using 0.1 N HCl (pH 1.0) ensures the amine remains fully protonated, leveraging the ionic nature of the salt for maximum thermodynamic solubility.

Protocol A: Acidic Aqueous Stock Preparation
  • Weighing: Weigh the desired mass of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl into a sterile glass vial.

  • Solvent Addition: Add 0.1 N HCl to achieve your target concentration (up to ~25-50 mM).

    • Causality: The high concentration of hydronium ions suppresses the deprotonation of the aniline group.

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 2 minutes at room temperature.

  • Self-Validation Check: Hold the vial against a dark background and shine a light through the solution. The complete absence of light scattering (Tyndall effect) confirms true dissolution rather than a micro-suspension.

Q3: My downstream application is a cell-based assay (pH 7.4). I cannot use 0.1 N HCl. What is the workaround?

The Causality: If your assay requires physiological pH, you cannot rely on thermodynamic aqueous solubility. Instead, you must use a kinetic trapping strategy. By dissolving the compound in a water-miscible organic solvent like anhydrous DMSO, you disrupt the crystal lattice of the free base. When this highly concentrated master stock is rapidly diluted into a large volume of aqueous buffer, the compound is kinetically trapped in a supersaturated state long enough to conduct your assay before nucleation occurs.

Protocol B: DMSO Master Stock and Kinetic Dilution
  • Master Stock: Dissolve the powder in 100% anhydrous DMSO to create a 50 mM or 100 mM master stock.

    • Causality: Anhydrous DMSO prevents premature water-induced precipitation during storage.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

  • Working Dilution: Immediately prior to the assay, rapidly pipette the required volume of the DMSO stock directly into the center of the vortexing assay buffer (e.g., PBS or culture media).

    • Causality: Rapid mixing prevents localized high concentrations of the hydrophobic free base, preventing seed crystal formation.

  • Self-Validation Check: Ensure the final DMSO concentration remains 1.0% (or 0.1% for sensitive cell cultures). Monitor the working solution under a microscope at 10x magnification; the absence of needle-like crystals confirms kinetic stability.

Quantitative Data: Expected Solubility Profiles

The table below summarizes the expected physicochemical behavior of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl across standard laboratory vehicles.

Solvent SystemApproximate pHExpected Solubility LimitThermodynamic State
Deionized Water ~5.5 - 7.0< 2 mg/mLFree base precipitation (Hydrolysis)
PBS (1X) 7.4< 1 mg/mLFree base precipitation (Hydrolysis)
0.1 N HCl 1.0> 25 mg/mLStable protonated salt
100% DMSO N/A> 50 mg/mLStable solvated free base

Note: Values are empirical working limits based on structurally homologous para-aminophenyl sulfone derivatives and are intended to guide assay design.

Workflow Visualization: Solvent Selection Decision Tree

Use the following logical workflow to determine the optimal dissolution strategy for your specific experimental needs.

G Start 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl Solubility Troubleshooting Question Is the downstream assay sensitive to low pH (< 2.0)? Start->Question No No (e.g., Chemical Synthesis, In Vitro Enzymatic) Question->No  pH insensitive Yes Yes (e.g., Cell Culture, In Vivo Models) Question->Yes  pH sensitive Acidic Dissolve in 0.1 N HCl (Maintains Protonated State) No->Acidic DMSO Dissolve in 100% Anhydrous DMSO (Master Stock Preparation) Yes->DMSO Success1 Clear Aqueous Solution (Thermodynamically Stable) Acidic->Success1 Dilution Dilute into Assay Buffer (Final DMSO ≤ 1%) DMSO->Dilution Success2 Clear Working Solution (Kinetically Stable - Use Immediately) Dilution->Success2

Workflow for resolving 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl solubility issues.

References

  • 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 . PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Dapsone | C12H12N2O2S | CID 2955 . PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use . Journal of Medicinal Chemistry (ACS Publications). Edited by P. Heinrich Stahl and Camile G. Wermuth. Available at:[Link]

Sources

Preventing polymerization of vinyl sulfone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Vinyl Sulfone Technical Support Center . This guide is engineered for researchers, materials scientists, and drug development professionals working with highly reactive vinyl sulfone precursors (e.g., divinyl sulfone). Because these compounds are potent Michael acceptors used in everything from hyaluronic acid hydrogel cross-linking to the synthesis of covalent enzyme inhibitors, managing their reactivity is critical to experimental reproducibility.

Below, you will find in-depth troubleshooting FAQs, mechanistic insights, and self-validating protocols to prevent unwanted polymerization and ensure high-yield downstream reactions.

Section 1: Fundamental Mechanisms & Stability FAQs

Q1: Why do my vinyl sulfone precursors spontaneously polymerize even when sealed in their original packaging? A: Vinyl sulfones possess highly electron-deficient double bonds due to the strongly electron-withdrawing nature of the sulfone ( −SO2​− ) group. This structural feature makes them exceptionally potent Michael acceptors, primed to undergo conjugate addition reactions with nucleophiles [1]. Even in the absence of intentional reagents, trace impurities, ambient UV light, or elevated thermal energy can generate free radicals or initiate nucleophilic attack. Once a single reactive intermediate is formed, it triggers a rapid chain propagation cycle, cross-linking the monomers into a useless, solid polymer network.

G Monomer Vinyl Sulfone (Electron-Deficient) Intermediate Reactive Intermediate Monomer->Intermediate Activation Initiator Trigger Event (Heat, UV, Base) Initiator->Intermediate Induces Propagation Chain Propagation Intermediate->Propagation + Monomers Polymer Insoluble Polymer (Irreversible) Propagation->Polymer Cross-linking

Spontaneous vinyl sulfone polymerization triggered by environmental factors.

Q2: What is the exact role of hydroquinone (HQ) in my commercial vinyl sulfone, and how does it work? A: Commercial vinyl sulfone preparations are typically stabilized with hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) [2]. These phenolic compounds act as sacrificial radical scavengers. When a free radical spontaneously forms in the solution, the HQ inhibitor rapidly donates a hydrogen atom to neutralize the radical. This converts the highly reactive radical into a stable, unreactive quinone byproduct, effectively breaking the chain propagation cycle and preserving the bulk monomer during storage.

Section 2: Storage & Handling Guidelines

Q3: How should I store vinyl sulfone to prevent degradation and maximize shelf life? A: To maintain the integrity of the precursor and the efficacy of the HQ inhibitor, you must minimize the thermodynamic kinetic energy of the system and prevent the depletion of the stabilizer. The material must be kept cold and protected from light, as UV exposure causes homolytic cleavage that rapidly consumes the inhibitor [3].

Table: Optimal Storage and Handling Parameters for Vinyl Sulfones

ParameterRecommended ConditionCausality / Scientific Rationale
Temperature 2°C to 8°CLowers kinetic energy, exponentially reducing the rate of spontaneous radical formation.
Light Exposure Dark (Amber vials)Prevents UV-induced photo-polymerization and premature depletion of the HQ inhibitor.
Atmosphere Inert Gas (Argon/N 2​ )Prevents atmospheric oxidation of the HQ inhibitor, ensuring it remains active over time.
Inhibitor Level 400 - 600 ppm HQ/MEHQProvides a sufficient stoichiometric buffer against ambient radical generation [2].
Incompatibilities Strong oxidizers, basesBases catalyze Michael additions; oxidizers degrade both the sulfone and the inhibitor [4].

Section 3: Troubleshooting Common Issues

Q4: How can I tell if my vinyl sulfone has polymerized, and can I reverse the process? A: Polymerization in vinyl sulfones is an irreversible covalent process; you cannot "un-polymerize" the material. Before initiating any sensitive synthesis, visually validate your reagent. Signs of compromised batches include:

  • Viscosity Changes: The normally free-flowing liquid becomes distinctly syrupy or gel-like.

  • Opacity: Cloudiness or the precipitation of white, insoluble polymeric networks at the bottom of the vial.

  • Assay Failure: Loss of reactivity in downstream applications (e.g., failed hydrogel cross-linking or poor protein conjugation). If you observe these signs, the batch is dead and must be safely discarded as hazardous chemical waste.

Section 4: Experimental Protocols

Q5: If the HQ inhibitor prevents polymerization, won't it interfere with my downstream experiments? How do I safely remove it? A: Yes, the presence of HQ or MEHQ will severely interfere with sensitive radical polymerizations (like RAFT) or specific biological assays (e.g., evaluating DVS as a cysteine protease inhibitor). The inhibitor must be removed immediately prior to use [5].

Protocol: Self-Validating Removal of Hydroquinone (HQ) Inhibitor

This methodology utilizes column chromatography to exploit the polarity difference between the inhibitor and the monomer, ensuring complete HQ removal while preventing the pure, highly reactive vinyl sulfone from polymerizing before your reaction [6].

Materials Required:

  • Stabilized Vinyl Sulfone (containing HQ/MEHQ)

  • Neutral Aluminum Oxide (Al 2​ O 3​ ) or a commercial inhibitor remover column

  • Glass column or syringe fitted with a glass wool plug

  • Collection flask (pre-purged with Argon)

  • Ice bath

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack a small glass column with 5-10 grams of neutral aluminum oxide. Causality: Hydroquinone is highly polar due to its hydroxyl groups and binds strongly to the polar Al 2​ O 3​ stationary phase, while the less polar vinyl sulfone passes through unimpeded.

  • Atmospheric & Thermal Control: Flush the collection flask with Argon gas to create an inert atmosphere, preventing moisture-induced side reactions. Place the flask in an ice bath. Causality: Keeping the eluting pure vinyl sulfone cold reduces its kinetic energy, mitigating the risk of immediate, uninhibited polymerization.

  • Elution: Carefully load the required volume of stabilized vinyl sulfone onto the column. Allow it to pass through via gravity. Do not apply excessive positive pressure, as the friction/heat can trigger polymerization on the column.

  • System Validation (UV-Vis Check): To validate the complete removal of the inhibitor, take a 1 µL aliquot of the eluate and perform a quick UV-Vis absorbance check. Validation: HQ exhibits a distinct absorbance peak at ~290 nm. The absence of this peak confirms a successful, pure elution.

  • Immediate Downstream Application: The eluted vinyl sulfone is now highly reactive and lacks any protective stabilizer. It must be used immediately in your downstream application. Never attempt to store uninhibited vinyl sulfone.

G Stabilized Stabilized Precursor (Contains HQ) Column Neutral Al2O3 Column (Adsorbs HQ) Stabilized->Column Load Pure Pure Vinyl Sulfone (Uninhibited) Column->Pure Elute (Cold) Reaction Downstream Assay Pure->Reaction Use Immediately

Workflow for hydroquinone inhibitor extraction prior to downstream applications.

References

  • "Divinyl sulfone (stabilized)", HPC Standards Inc. URL:[Link]

  • "Smart Inhalation Therapy: Boosting siRNA Efficacy with Inulin-Based Multifunctional Polymers", ACS Applied Materials & Interfaces. URL: [Link]

  • "Room-Temperature Self-Standing Cellulose-Based Hydrogel Electrolytes for Electrochemical Devices", MDPI. URL:[Link]

Purification of dye intermediates via salting out methods

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dye Intermediate Purification. As researchers and drug development professionals, you understand that the purity of organic intermediates directly dictates the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs) and colorants.

This guide provides an authoritative, field-proven framework for purifying highly soluble dye intermediates (such as sulfonated naphthalene and aniline derivatives) using salting-out methodologies.

Core Workflow: The Salting-Out Process

SaltingOutWorkflow Start Crude Dye Intermediate (Aqueous Solution) pH pH & Temp Adjustment (Optimize Solubility) Start->pH Heat to 60-80°C Salt Salt Addition (NaCl / Na2SO4) pH->Salt Agitation Equilibrate Controlled Cooling (Induce Supersaturation) Salt->Equilibrate Disrupt Hydration Shell Filter Vacuum Filtration (Phase Separation) Equilibrate->Filter Crystal Nucleation Wash Chilled Brine Wash (Displace Impurities) Filter->Wash Retain Cake Dry Vacuum Drying (Purified Intermediate) Wash->Dry Remove Mother Liquor

Workflow of dye intermediate purification via controlled salting out.

Experimental Protocol: Purification of Sodium Naphthalene-2-sulfonate

This self-validating protocol exploits the differential solubility of isomeric salts to isolate the thermodynamically stable 2-isomer from the kinetically favored 1-isomer[1].

Step 1: Isomer Hydrolysis (Pre-treatment)

  • Action: Heat the crude sulfonation mixture to 140–150°C and introduce steam.

  • Causality: This exploits the lower stability of naphthalene-1-sulfonic acid, selectively hydrolyzing the unwanted 1-isomer back into volatile naphthalene, which distills out of the reactor[1].

  • Self-Validation Check: Monitor the condenser distillate. The process is validated when white, waxy naphthalene solids cease to accumulate in the receiver flask.

Step 2: Neutralization & Clarification

  • Action: Cool the reactor to 80°C and cautiously neutralize with NaOH to pH 7.5–8.0. Filter the hot solution to remove insoluble carbonaceous by-products.

  • Self-Validation Check: A clear, dark amber filtrate devoid of particulate matter confirms successful clarification.

Step 3: Salting Out (Primary Precipitation)

  • Action: While maintaining the filtrate at 80°C, slowly add a 25% (w/v) NaCl brine solution under vigorous agitation.

  • Causality: The high concentration of Na⁺ and Cl⁻ ions outcompetes the sulfonate groups for water molecules, stripping the intermediate's hydration shell and forcing hydrophobic aggregation[2].

  • Self-Validation Check: The visual onset of a persistent "cloud point" (turbidity that does not dissipate upon stirring) confirms the thermodynamic threshold of supersaturation has been breached.

Step 4: Controlled Crystallization

  • Action: Cool the mixture at a strict, linear rate of 5°C/hour down to 20°C.

  • Causality: Slow cooling prevents the entrapment of the mother liquor within the crystal lattice, ensuring the formation of high-purity, well-defined crystals[1].

  • Self-Validation Check: Microscopic examination of a 1 mL aliquot should reveal distinct, uniform crystalline needles rather than amorphous, oiled-out clumps.

Step 5: Isolation & Displacement Washing

  • Action: Isolate the product via vacuum filtration. Wash the filter cake with chilled (5°C) 15% NaCl solution.

  • Causality: Chilled brine displaces the impurity-laden mother liquor without re-dissolving the purified 2-isomer[1].

  • Self-Validation Check: Test the UV absorbance of the wash filtrate; a plateau in absorbance indicates that all soluble impurities have been successfully displaced.

Step 6: Drying

  • Action: Dry the cake under vacuum at 60°C to a constant weight.

Quantitative Data: Selection of Salting-Out Agents

The choice of salt dictates the efficiency of the hydration shell disruption. The table below summarizes the quantitative and mechanistic profiles of common salts based on the Hofmeister series[2],[3].

Salt TypeRelative Salting-Out PowerTypical ConcentrationMechanistic ProsMechanistic Cons
Sodium Sulfate (Na₂SO₄) High (Strong Kosmotrope)10–20% (w/v)Yields 3 moles of ions per mole; highly effective for highly soluble sulfonated azo dyes[3].Can precipitate as a decahydrate at low temperatures, contaminating the cake.
Sodium Chloride (NaCl) Moderate15–30% (w/v)Cost-effective; standard for isolating naphthalene sulfonates[1].Corrosive to stainless steel equipment; generates high chloride effluent loads.
Ammonium Sulfate ((NH₄)₂SO₄) Very High20–40% (w/v)Excellent for forcing highly polar components into an organic phase or solid state[4].Ammonia off-gassing occurs at high pH; increases environmental nitrogen load.
Potassium Chloride (KCl) Low-Moderate15–25% (w/v)Useful for specific potassium-salt precipitations where sodium salts remain soluble.Lower solubility in cold water compared to NaCl, limiting maximum ionic strength.

Frequently Asked Questions (FAQs)

Q: What is the exact thermodynamic mechanism driving the salting-out effect for dye intermediates? A: Salting out is governed by a competition for hydration. Dye intermediates, particularly sulfonated aromatic compounds, rely on water molecules forming a hydration shell around their polar functional groups to remain dissolved. When high concentrations of inorganic salts are introduced, the highly charged salt ions strongly attract water molecules. This depletes the available free water, disrupting the intermediate's hydration layer and exposing its hydrophobic aromatic core. Consequently, hydrophobic interactions between the intermediate molecules become thermodynamically favorable, leading to aggregation and precipitation[2].

Q: Why is sodium sulfate (Na₂SO₄) sometimes preferred over sodium chloride (NaCl) for azo dye intermediates? A: Sodium sulfate dissociates into three ions (2 Na⁺, 1 SO₄²⁻) compared to the two ions of NaCl, providing a higher ionic strength per mole. According to the Hofmeister series, the sulfate anion is a much stronger "kosmotrope" (water-structure maker) than the chloride anion, making it significantly more effective at stripping the hydration shell from highly soluble sulfonated azo dye intermediates[3].

Troubleshooting Guide

Issue: The intermediate "oils out" (forms a biphasic liquid) instead of forming filterable crystals.

  • Cause: Oiling out occurs when the salting-out temperature is above the melting point of the hydrated intermediate, or when the system becomes supersaturated too rapidly, bypassing the nucleation phase entirely.

  • Solution:

    • Heat the mixture until it forms a single homogeneous phase again.

    • Reduce the salt concentration slightly by adding a small volume of hot water.

    • Cool the solution extremely slowly while maintaining vigorous agitation.

    • Self-validating step: Introduce seed crystals of the pure intermediate at a temperature just below the saturation point. This provides physical nucleation sites, forcing the thermodynamic pathway toward crystallization rather than liquid-liquid phase separation.

Issue: Severe co-precipitation of isomeric impurities (e.g., Naphthalene-1-sulfonate contaminating Naphthalene-2-sulfonate).

  • Cause: The cooling rate was too rapid, trapping the more soluble 1-isomer within the crystal lattice of the 2-isomer, or the final salt concentration exceeded the solubility threshold of the impurity[1].

  • Solution: Implement a fractional crystallization approach. Re-dissolve the crude cake in minimal hot water. Add salt incrementally while monitoring the turbidity, and cool at a controlled rate of <5°C per hour. Crucially, wash the final cake strictly with cold brine. Washing with pure water will dissolve the purified 2-isomer, while washing with ambient-temperature brine may not effectively remove the 1-isomer[1].

Issue: High residual inorganic ash (salt) in the final dried intermediate.

  • Cause: Incomplete removal of the mother liquor during filtration or using a wash solution with an excessively high salt concentration.

  • Solution: Ensure maximum deliquoring during vacuum filtration by physically pressing the cake (e.g., using a rubber dam). Perform a displacement wash rather than a reslurry wash. Use a chilled, diluted brine solution (e.g., 10% NaCl instead of 25% NaCl) that is just concentrated enough to prevent the intermediate from dissolving, but dilute enough to wash away excess trapped salt. If ultra-high purity is required for drug development, consider a secondary purification step such as ultrafiltration to remove residual inorganic salts[5].

Sources

Technical Support Center: Handling the Hygroscopic Nature of Aminobenzenesulfonyl Ethanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of aminobenzenesulfonyl ethanol salts. As researchers, scientists, and drug development professionals, you understand that controlling moisture is critical for ensuring the stability, performance, and quality of active pharmaceutical ingredients (APIs) and intermediates. This guide provides practical, in-depth solutions to common issues encountered during the handling, analysis, and formulation of these moisture-sensitive compounds.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the hygroscopic properties of aminobenzenesulfonyl ethanol salts.

Q1: What does it mean for a salt to be "hygroscopic," and why are aminobenzenesulfonyl ethanol salts susceptible?

A: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2][3] Aminobenzenesulfonyl ethanol salts, due to their polar functional groups (amine, sulfonyl, hydroxyl) and ionic nature, can readily form hydrogen bonds with water molecules, facilitating moisture uptake. This interaction can significantly alter the material's physicochemical properties.[4]

Q2: What are the immediate visual signs that my salt has absorbed moisture?

A: The most common initial indicators are changes in the powder's physical appearance. You may observe:

  • Clumping or Caking: Particles stick together, forming larger agglomerates.[1][2]

  • Loss of Flowability: The powder becomes sticky and adheres to surfaces, refusing to flow freely.[5]

  • Appearance Change: The powder might change from a fine, dusty material to a denser, more granular one. In severe cases of deliquescence, enough water is absorbed to form a visible liquid solution.[6]

Q3: How does moisture absorption impact the quality and performance of the API?

A: Moisture can have cascading negative effects on your material and final product, including:

  • Chemical Degradation: Water can act as a reactant or facilitate degradation pathways like hydrolysis, reducing the potency and shelf-life of the API.[2][3][7]

  • Physical Instability: Moisture can induce changes in the solid-state form, such as converting an anhydrous crystal to a hydrate or triggering a transition from a stable crystalline form to an amorphous state (or vice-versa).[8][9]

  • Manufacturing Problems: Poor powder flow leads to inconsistent dosing, tablet weight variation, and blockages in processing equipment.[2][5][10] Increased stickiness can also cause issues with tablet compression, such as adherence to punches and dies.[7][11]

Q4: What are the fundamental "best practices" for storing these salts in a laboratory setting?

A: Proper storage is your first line of defense. Key practices include:

  • Use Airtight Containers: Always store salts in well-sealed containers. For highly sensitive materials, consider containers with liners that have a low water vapor permeation rate.[1][3][11]

  • Controlled Environment: Store containers in a desiccator with an active desiccant or within a humidity-controlled environment like a glovebox or a room with a dehumidifier.[1][3][12]

  • Temperature Control: Avoid rapid temperature fluctuations, which can cause condensation inside containers.[12] Do not store chemicals in direct sunlight or near heat sources.[13][14][15]

  • Minimize Exposure: When sampling or weighing, work quickly and in a low-humidity environment if possible. Reseal containers immediately after use.

Q5: Which analytical method is considered the gold standard for accurately quantifying water content in these salts?

A: Karl Fischer titration is the most widely accepted and accurate method for determining the water content of pharmaceutical substances.[16][17][18] Unlike gravimetric methods like "Loss on Drying," which can also measure volatile solvents, Karl Fischer titration is specific to water.[19] It is highly precise, capable of detecting moisture levels down to parts per million (ppm), making it suitable for both raw materials and finished products.[16][20]

Troubleshooting Guide: From Clumps to Crystals

This section addresses specific problems you may encounter during your experiments, providing a structured approach to root cause analysis and corrective action.

Problem 1: My powder has formed hard clumps and is difficult to dispense.

Q: I opened a container of an aminobenzenesulfonyl ethanol salt to find it has caked into solid lumps. What caused this, and can I still use the material?

A: This is a classic sign of significant moisture uptake leading to the formation of strong interparticle liquid bridges, which solidify upon slight drying or pressure, causing caking.[10][21]

  • Causality: The primary cause is improper storage or exposure to a high-humidity environment.[1] This can happen if the container was not sealed properly, stored in a humid lab, or opened frequently in ambient conditions.

  • Immediate Action & Assessment:

    • Assess Severity: If the caking is minor, you may be able to gently break up the agglomerates with a spatula. However, aggressive grinding can alter particle size distribution and even the material's solid state, so proceed with caution.

    • Re-analyze Critical Parameters: Before using the material for any critical application, you must re-determine the water content via Karl Fischer titration.[20] It is also highly recommended to re-analyze the solid-state form using Powder X-Ray Diffraction (PXRD) to check for any phase changes.[8]

  • Preventive Workflow: Implement a strict handling protocol. The decision tree below outlines a systematic approach to troubleshooting and preventing caking.

Diagram: Troubleshooting Caking and Clumping

A decision tree for addressing moisture-induced powder agglomeration.

G start Problem: Powder is Caked/Clumped check_storage Review Storage Conditions: - Container sealed? - Desiccator used? - Humidity controlled? start->check_storage env_control Review Handling Environment: - Lab humidity monitored? - Time exposed to air? start->env_control improper_storage Root Cause: Improper Storage check_storage->improper_storage Deficiencies Found improper_handling Root Cause: Environmental Exposure env_control->improper_handling Deficiencies Found remediate Remediation Path improper_storage->remediate improper_handling->remediate re_test Re-analyze Material: 1. Water Content (Karl Fischer) 2. Solid Form (PXRD) 3. Purity (HPLC) remediate->re_test prevent Preventive Action remediate->prevent use_decision Usable? re_test->use_decision use_material Use with Caution (Document deviations) use_decision->use_material Specs Met? Yes discard_material Discard Material (Compromised integrity) use_decision->discard_material Specs Met? No implement_sop Implement Strict SOP: - Use desiccators/glovebox - Minimize air exposure - Tightly reseal containers - Monitor lab humidity prevent->implement_sop

Problem 2: My analytical results are inconsistent, especially for solid-state characterization.

Q: I am getting variable PXRD patterns and thermal analysis (DSC/TGA) results for the same batch of material over time. Could moisture be the cause?

A: Absolutely. Inconsistency in solid-state analytical data is a classic symptom of a hygroscopic material interacting with ambient moisture. Water molecules can be incorporated into the crystal lattice to form hydrates or disrupt the lattice entirely, leading to an amorphous phase.[8][9]

  • Causality:

    • Hydrate Formation: The material may be converting from an anhydrous to a hydrated form (or between different hydrate states), each of which will have a unique PXRD pattern and thermal behavior.

    • Deliquescence/Amorphization: At a specific "critical relative humidity," the material may absorb enough water to dissolve and then re-solidify as an amorphous or different crystalline phase upon drying.

    • Sample Preparation: If samples are prepared on the benchtop prior to analysis, they begin to absorb moisture immediately, leading to results that are not representative of the bulk material in its controlled storage.

  • Authoritative Analysis Workflow: To obtain reliable and reproducible data, you must characterize the material's behavior as a function of humidity. This involves a multi-technique approach.

Diagram: Workflow for Characterizing a Hygroscopic Salt

A process flow for robust analysis of moisture-sensitive materials.

G start New Batch of Aminobenzenesulfonyl Ethanol Salt kf 1. Baseline Water Content (Karl Fischer Titration) start->kf pxrd 3. Determine Initial Solid Form (Powder X-Ray Diffraction) start->pxrd dvs 2. Assess Hygroscopicity Profile (Dynamic Vapor Sorption) kf->dvs data_analysis Analyze DVS Isotherm: - Classify hygroscopicity - Identify critical RH points - Check for hysteresis dvs->data_analysis pxrd_rh 4. Humidity-Controlled PXRD (Optional but Recommended) pxrd->pxrd_rh data_analysis->pxrd_rh Critical points identified correlation Correlate Data: Link changes in mass (DVS) to changes in crystal structure (PXRD) data_analysis->correlation pxrd_rh->correlation report Generate Comprehensive Material Profile Report correlation->report

Standard Operating Procedures (SOPs) for Characterization

To ensure data integrity, follow these standardized protocols for analyzing hygroscopic salts.

SOP 1: Quantitative Water Content Determination by Karl Fischer Titration

This protocol provides a framework for accurate moisture measurement. The choice between volumetric and coulometric titration depends on the expected water content.[16]

  • Principle: Based on the Bunsen reaction where water reacts quantitatively with iodine and sulfur dioxide. It is a highly specific and accurate method for water determination.[17][20]

  • Method Selection:

    • Volumetric: Best for samples with higher moisture content (>1%).[16]

    • Coulometric: Ideal for trace moisture levels (<1% or in ppm).[16]

Step-by-Step Methodology (Volumetric):

  • System Preparation: Fill the burette with standardized Karl Fischer reagent. Add ~30 mL of methanol to the titration vessel and neutralize it with the KF reagent until the electrometric endpoint is reached and stable.[18]

  • Factor Determination: Accurately weigh 150-350 mg of a certified water standard (e.g., sodium tartrate dihydrate) and transfer it to the vessel. Titrate to the endpoint. Calculate the water equivalence factor (F) in mg/mL.[18]

  • Sample Analysis: Accurately weigh a suitable amount of the aminobenzenesulfonyl ethanol salt and quickly transfer it to the titration vessel.

  • Titration: Stir for 1 minute to ensure dissolution and titrate with the KF reagent to the stable electrometric endpoint. Record the volume of reagent consumed (B.R.).[18]

  • Calculation:

    • Water Content (%) = (B.R. × F) / (Sample Weight in mg) × 100

Parameter Volumetric Karl Fischer Coulometric Karl Fischer Loss on Drying (LOD) / TGA
Principle Chemical TitrationElectrochemical TitrationGravimetric (Heating)
Specificity Specific to waterSpecific to waterMeasures any volatile component
Sensitivity ~0.1% to 100%ppm levels to ~1%~0.1% to 100%
Best For Routine QC, high moistureTrace moisture, API releaseNon-specific screening, hydrates
Reference [16][19][16][19][]

Table 1: Comparison of Common Moisture Determination Techniques.

SOP 2: Hygroscopicity Profiling by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a series of controlled, stepwise changes in relative humidity (RH) at a constant temperature.[6][23][24]

  • Objective: To determine the hygroscopicity classification, identify critical humidity points where phase changes may occur, and understand the kinetics of water uptake and loss.[25][26]

  • Step-by-Step Methodology:

    • Sample Preparation: Place 5-15 mg of the powder in the DVS sample pan.

    • Drying: Start the experiment by drying the sample at 0% RH until a stable mass is achieved. This establishes the dry mass baseline.

    • Sorption Cycle: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[6]

    • Desorption Cycle: Decrease the RH in the same steps (e.g., from 90% back down to 0% RH) to measure moisture loss.

    • Data Analysis: Plot the change in mass (%) versus RH. The resulting graph is the sorption-desorption isotherm. The difference between the sorption and desorption curves is known as hysteresis, which can provide insight into the material's porosity and interaction with water.[23]

Hygroscopicity Classification Weight % of Water Sorbed (after 24h at 25°C, 80% RH)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Deliquescent Sufficient water is absorbed to form a liquid

Table 2: Hygroscopicity Classification based on the European Pharmacopoeia.[6][27]

SOP 3: Assessing Solid-State Changes with Powder X-Ray Diffraction (PXRD)

PXRD is a critical tool for identifying the crystalline structure (or lack thereof) of a material. When dealing with hygroscopic compounds, it is essential to control the sample environment to get meaningful data.

  • Objective: To detect changes in crystal form (polymorphs, hydrates) or transitions between crystalline and amorphous states as a result of moisture exposure.[8]

  • Step-by-Step Methodology:

    • Baseline Analysis: Immediately upon removal from a controlled, dry storage environment, prepare a sample and run a PXRD scan to determine the initial "as-is" crystal form.

    • Controlled Humidity Analysis (if available): Use a PXRD instrument equipped with a humidity-controlled sample stage. Run scans at various RH levels identified as critical by DVS analysis to observe structural changes in situ.

    • Ex-situ Analysis: If a humidity stage is unavailable, store samples in desiccators at different saturated salt solution-controlled RH values for a set period (e.g., 7 days). After equilibration, quickly mount and scan the samples.

    • Data Interpretation: Compare the diffractograms.

      • New Peaks / Peak Shifts: Indicate a phase change to a different crystal form (e.g., a hydrate).

      • Disappearance of Peaks / Broad Halo: Indicates a loss of crystallinity and transformation to an amorphous state.[8]

By integrating these FAQs, troubleshooting guides, and standardized protocols into your workflow, you can proactively manage the challenges posed by hygroscopic aminobenzenesulfonyl ethanol salts, ensuring the integrity of your research and the quality of your developmental products.

References

  • Common Powder Handling Issues in Manufacturing and How to Fix Them. (n.d.). Vertex AI Search.
  • The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. (n.d.). Vertex AI Search.
  • Tackling Moisture Challenges in Solid Dosage Manufacturing. (2016, May 2). Pharmaceutical Technology.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
  • Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs.
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Vertex AI Search.
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry.
  • Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
  • Dynamic Vapor Sorption (DVS). (n.d.). Mettler Toledo.
  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. (n.d.). PMC - NIH.
  • Karl Fischer Titration vs. Moisture Analysers: What's Best for Your Application?. (2025, May 23). Scales & Balances.
  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs.
  • Powder Handling and Processing: Ultimate Guide. (2025, July 9). PowderTechnology info.
  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking020.com.
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP.
  • How do I safely store chemicals in laboratory?. (n.d.). Environmental Health & Safety.
  • DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.
  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • Effect of Moisture on the Stability of Solid Dosage Forms. (n.d.).
  • 7.9.1 General Storage Guidelines. (n.d.). Environment, Health and Safety.
  • Dynamic Vapor Sorption | AQUALAB. (n.d.). AQUALAB.
  • Dynamic vapor sorption. (n.d.). Wikipedia.
  • Overcoming Common Pharmaceutical Powder Handling Challenges. (2026, February 18). Jenike & Johanson.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
  • How to Improve Powder Handling in Pharma Production. (2025, January 9).
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA.

Sources

Troubleshooting low conversion rates in sulfatoethyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Intermediate Synthesis. As an Application Scientist, I frequently consult with researchers and drug development professionals who struggle with stalling conversion rates during the esterification of β-hydroxyethyl sulfones.

The fundamental issue in synthesizing β-sulfatoethyl sulfones (often referred to as "para-esters" or "meta-esters" in reactive dye chemistry) is rarely the inherent reactivity of the substrate. Instead, it is the thermodynamic equilibrium of the reaction and the delicate balance between targeted sulfation and unwanted elimination.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot and optimize your conversion rates.

Mechanistic Pathway & Diagnostic Logic

To effectively troubleshoot, we must first map the reaction environment. The esterification of a β-hydroxyethyl sulfone is a reversible process. If the mechanistic pathway is not strictly controlled, the reaction will either stall due to hydrolysis or overshoot into elimination byproducts.

G HES β-Hydroxyethyl Sulfone (Starting Material) SES β-Sulfatoethyl Sulfone (Target Product) HES->SES Esterification (125-150°C) H2SO4 H2SO4 / Oleum (Sulfating Agent) H2SO4->SES Donates SO3 SES->HES Reverse Hydrolysis (If H2O not removed) VS Vinyl Sulfone (Elimination Impurity) SES->VS Thermal/Alkaline Elimination (>150°C) H2O H2O Accumulation (Hydrolysis) SES->H2O Byproduct H2O->HES Drives Equilibrium Left

Reaction logic of sulfatoethyl sulfone synthesis, highlighting optimal pathways and side reactions.

Troubleshooting FAQs

Q: Why does my esterification conversion plateau at 75-80% despite using a large excess of sulfuric acid? A: You are battling Le Chatelier's principle. The esterification of β-hydroxyethyl sulfones produces water as a byproduct. If this water is not actively removed from the system, the reaction reaches a thermodynamic equilibrium, triggering reverse hydrolysis[1]. To break this plateau, you must implement synchronous water removal. This can be achieved via vacuum distillation during the reaction[2] or by using a water-insoluble organic solvent to azeotropically remove water, which can push conversion rates as high as 95-100%[3].

Q: I am detecting a high concentration of vinyl sulfone impurities in my final product. How is this forming? A: Vinyl sulfone is a classic elimination impurity. The β-sulfatoethyl sulfone product is highly susceptible to β-elimination, which is triggered by excessive thermal stress (temperatures exceeding 150°C) or localized alkaline conditions during the quenching and workup phase[4]. Ensure your esterification temperature strictly remains between 125°C and 150°C, and maintain acidic to neutral conditions during isolation.

Q: Can I use standard 98% sulfuric acid instead of oleum or anhydrous acid? A: While chemically possible, standard 98% sulfuric acid introduces 2% water into the reactor immediately, which suppresses the forward reaction kinetics from the start. Industrial standards dictate using anhydrous sulfuric acid (monohydrate) or an oleum mixture (H2SO4/SO3) to ensure the system remains perfectly anhydrous. In this setup, the acid acts simultaneously as a reactant, a solvent, and a dehydrating agent[4].

Quantitative Diagnostic Parameters

Use the following table to benchmark your current reaction parameters against optimized targets. Deviations in these metrics are the primary causes of low conversion.

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized Target
Acid Concentration < 95% H2SO4Immediate introduction of water stalls equilibrium.100% H2SO4 or Oleum (H2SO4/SO3)
Addition Temperature > 20°CExothermic protonation causes oxidative degradation.-5°C to +5°C
Reaction Temperature < 110°CSluggish reaction kinetics; incomplete conversion.125°C – 150°C
Water Removal Atmospheric pressureAccumulation of H2O drives reverse hydrolysis.Vacuum (150 mmHg) or Azeotropic
Molar Ratio (Substrate:Acid) 1 : <1.0Insufficient sulfating agent for complete reaction.1 : 1.05 to 1 : 1.2

Self-Validating Experimental Protocol: High-Conversion Esterification

To ensure scientific integrity, a protocol must be self-validating—meaning the success or failure of the reaction can be logically deduced and measured at specific checkpoints. Follow this workflow to achieve >95% conversion.

Step 1: Anhydrous Preparation & Substrate Drying

  • Action: Dry the β-hydroxyethyl sulfone starting material under vacuum at 60°C for 4 hours prior to the reaction.

  • Causality: Extraneous moisture in the starting material prematurely consumes the sulfating agent (converting SO3 to H2SO4, or diluting the acid), which alters the effective molar ratio and limits maximum conversion.

Step 2: Cryogenic Acid Addition

  • Action: Suspend the dried substrate in anhydrous sulfuric acid (monohydrate). Cool the reactor to between -5°C and +5°C. Slowly add a mixture of sulfuric acid and sulfur trioxide (oleum) dropwise, maintaining the temperature below 10°C[4].

  • Causality: The initial protonation of the hydroxyl group is highly exothermic. Maintaining cryogenic temperatures prevents localized charring, ring sulfonation, and oxidative degradation of the aromatic system.

Step 3: Thermal Esterification & Equilibrium Shift

  • Action: Gradually heat the reaction mass over 30-40 minutes to a target temperature of 125°C to 150°C[4]. Apply a controlled vacuum (e.g., 150 mmHg) to the reactor[2]. Maintain these conditions for 2 to 4 hours.

  • Causality: The elevated temperature provides the activation energy required for rapid esterification. The applied vacuum continuously strips the water byproduct from the reaction matrix, preventing reverse hydrolysis and driving the equilibrium entirely toward the β-sulfatoethyl sulfone product.

Step 4: Quenching and Validation

  • Action: Cool the reaction mixture to <20°C. Slowly quench the mixture by pouring it into an excess of crushed ice and water, maintaining the quench temperature below 15°C to prevent thermal elimination.

  • Validation Checkpoint: Pull an aliquot for HPLC analysis. The protocol is validated if the starting material (β-hydroxyethyl sulfone) peak area is <2%, and the elimination impurity (vinyl sulfone, which elutes later due to lower polarity) is <1%. If the starting material is >5%, the vacuum/water removal in Step 3 was insufficient.

References

  • Process for the preparation of aminoaryl β-sulfatoethyl sulfone compounds. Google Patents.
  • Sulfuric acid ester of 1-aminobenzene-4-('-hydroxyethyl-sulfone)-2-sulfonic acid, the 4-vinylsulfone compound thereof and a process for their preparation. Google Patents.
  • Method for preparing p-aminophenyl-beta-hydroxyethyl sulfone sulfate. Patsnap.
  • Method for synthesizing 3-(beta-sulfate ethyl sulfuryl). Google Patents.

Sources

Validation & Comparative

1H NMR Spectrum of 4-Aminophenyl Beta-Hydroxyethyl Sulfone HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Aminophenyl beta-hydroxyethyl sulfone (and its hydrochloride salt) is a foundational intermediate in the synthesis of vinyl sulfone reactive dyes and various pharmaceutical active ingredients[1]. For researchers and drug development professionals, verifying the exact protonation state and functionalization of this intermediate is critical, as premature esterification or deprotonation can drastically alter downstream reaction kinetics.

As a Senior Application Scientist, I have structured this guide to objectively compare the 1 H NMR performance of the HCl Salt against its two most common alternatives: the Free Base and the Sulfate Ester (parabase ester). Instead of merely listing chemical shifts, this guide explores the mechanistic causality behind the spectral differences and provides a self-validating protocol for accurate characterization.

Mechanistic Causality of Chemical Shifts

The 1 H NMR spectrum of 2-(4-aminophenylsulfonyl)ethanol is dictated by the push-pull electronic system of the para-substituted aromatic ring and the inductive effects along the aliphatic chain.

The Aromatic AA'BB' System

The aromatic region of this compound presents as a classic AA'BB' system (often approximating two doublets). The chemical shifts of these protons are highly sensitive to the protonation state of the amine group:

  • Free Base Form: The −NH2​ group is a strong π -electron donor. This resonance effect increases electron density at the ortho and para positions, heavily shielding the protons adjacent to the amine, pushing them upfield to ~6.65 ppm.

  • HCl Salt Form: Upon protonation to −NH3+​ , the group loses its lone pair and becomes a strong σ -electron acceptor. This inductive withdrawal strips electron density from the ring, deshielding the ortho protons and shifting them downfield to ~7.50 ppm. The −SO2​− group remains a constant electron-withdrawing anchor on the other side of the ring.

The Aliphatic Chain

The β -hydroxyethyl group ( −CH2​−CH2​−OH ) exhibits first-order coupling, typically appearing as two distinct triplets or multiplets. When the terminal hydroxyl group is converted to a sulfate ester (a common step in reactive dye synthesis), the strong electron-withdrawing nature of the −OSO3​H group deshields the adjacent methylene protons, shifting them from ~3.65 ppm downfield to >4.10 ppm[2].

Electronic_Shifts cluster_free Free Base Form cluster_hcl HCl Salt Form N1 -NH2 Group (Pi-Donor) N2 Shielded Ortho Protons (~6.65 ppm) N1->N2 N3 -NH3+ Group (Sigma-Acceptor) N4 Deshielded Ortho Protons (~7.50 ppm) N3->N4

Diagram 1: Logical relationship showing the electronic effects of protonation on aromatic chemical shifts.

Comparative Quantitative Data

The following table summarizes the expected 1 H NMR chemical shifts for the three primary forms of the compound. Data is referenced to DMSO- d6​ at 400 MHz.

Proton EnvironmentFree Base (ppm)HCl Salt (ppm)Sulfate Ester (ppm)[2]Multiplicity & Integration
Amine/Ammonium ~6.10~10.50~6.20Broad singlet (2H / 3H)
Ar-H (ortho to N)~6.65~7.50~6.79Doublet, J ≈ 8.5 Hz (2H)
Ar-H (ortho to S)~7.50~7.95~7.60Doublet, J ≈ 8.5 Hz (2H)
Hydroxyl (-OH) ~4.90~5.00N/ABroad singlet/triplet (1H)
-CH₂-O- ~3.65~3.65~4.23Multiplet/Triplet (2H)
-CH₂-SO₂- ~3.25~3.45~3.56Multiplet/Triplet (2H)

Note: The -NH₃⁺ peak in the HCl salt is often significantly broadened due to quadrupolar relaxation from the ¹⁴N nucleus and intermediate chemical exchange rates.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating NMR workflow. The presence of exchangeable protons ( −OH , −NH2​ , −NH3+​ ) provides a built-in mechanism for signal verification via deuterium exchange.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Weigh 5–10 mg of the 4-aminophenyl beta-hydroxyethyl sulfone HCl standard. Dissolve in 0.6 mL of strictly anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS)[2].

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because the HCl salt is highly polar and insoluble in chlorinated solvents. Anhydrous conditions are critical; trace water will cause the −NH3+​ and −OH signals to coalesce or shift unpredictably due to rapid proton exchange.

  • Baseline Acquisition:

    • Action: Acquire a standard 1D 1 H NMR spectrum (400 MHz, 16–32 scans, relaxation delay d1​ = 2 seconds).

    • Causality: A sufficiently long relaxation delay ensures accurate integration, which is necessary to confirm the 3H integration of the −NH3+​ group versus the 2H integration of the aliphatic methylenes.

  • The D₂O Shake Test (Validation Step):

    • Action: Remove the NMR tube, add 1–2 drops of Deuterium Oxide (D 2​ O), cap tightly, and shake vigorously for 30 seconds. Re-acquire the spectrum under identical parameters.

    • Causality: Labile protons ( −OH and −NH3+​ ) will rapidly exchange with deuterium. In the post-shake spectrum, the signals at ~10.50 ppm and ~5.00 ppm will completely disappear, definitively proving their assignment and distinguishing them from any potential aromatic or aliphatic impurities.

Validation_Workflow S1 1. Solvent Selection Use dry DMSO-d6 to preserve exchangeable protons S2 2. Baseline Acquisition Record 1H NMR with TMS internal standard S1->S2 S3 3. Signal Assignment Identify -NH3+ (~10.5 ppm) and -OH (~5.0 ppm) S2->S3 S4 4. D2O Shake Test Add 1-2 drops of D2O and shake vigorously S3->S4 S5 5. Validation Confirm disappearance of -NH3+ and -OH signals S4->S5

Diagram 2: Self-validating NMR workflow leveraging deuterium exchange to confirm labile proton assignments.

Sources

Part 1: Platform Comparison – Choosing the Right Mass Spectrometer

Author: BenchChem Technical Support Team. Date: March 2026

Untargeted LC-MS/MS Identification of Reactive Dye Degradation Products: A High-Resolution Platform Comparison Guide

As global regulatory scrutiny intensifies around the environmental and toxicological impacts of industrial effluents, the identification of reactive dye degradation products has become a critical analytical challenge. Reactive dyes, such as Reactive Black 5 (RB5) and Trypan Blue, are heavily utilized in textiles and increasingly found as illicit adulterants in foodstuff [1]. When subjected to advanced oxidation processes (AOPs), biodegradation, or enzymatic cleavage, these diazo dyes break down into intermediate aromatic amines, many of which are highly toxic or mutagenic.

For analytical scientists and drug development professionals—who frequently adapt these workflows for pharmaceutical metabolite identification (MetID)—the challenge lies in distinguishing isobaric intermediates and elucidating unknown structures in complex matrices. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms and provides a self-validating, step-by-step methodology for the LC-MS/MS identification of dye degradation products.

While Triple Quadrupole (QqQ) systems are the gold standard for targeted quantitation (e.g., monitoring a known aromatic amine at parts-per-trillion levels), they lack the mass resolving power required for untargeted structural elucidation. Identifying unknown degradation products demands HRMS platforms like the Quadrupole Time-of-Flight (Q-TOF) or the Orbitrap .

The causality behind this choice is simple: degradation pathways often produce multiple intermediates with identical nominal masses but different exact masses (mass defects). Only HRMS can provide the sub-2 ppm mass accuracy necessary to assign unambiguous molecular formulas to these unknown fragments.

Table 1: LC-MS Platform Comparison for Degradation Product Identification
FeatureTriple Quadrupole (QqQ)Q-TOF MSOrbitrap MS
Primary Application Targeted quantitation (MRM)Untargeted screening, fast LCUntargeted screening, deep structural ID
Mass Accuracy Low (>100 ppm)High (1–3 ppm)Ultra-High (<1 ppm)
Resolving Power Unit resolution (~1,000)30,000 – 60,000 (FWHM)120,000 – 500,000 (FWHM)
Scan Speed Extremely fast (dwell times in ms)Very fast (up to 100 Hz)Moderate (up to 40 Hz)
Dye Analysis Use Case Monitoring known toxic amines post-treatment.Rapid profiling of highly dynamic degradation kinetics.Resolving complex isobaric intermediates in wastewater or food matrices.

Recommendation: For initial degradation pathway mapping, the Orbitrap provides superior resolving power to separate closely eluting sulfonated isomers. However, if analyzing highly transient intermediates requiring ultra-fast UHPLC gradients, the Q-TOF offers a slight edge in scan speed without sacrificing critical mass accuracy.

Part 2: Mechanistic Pathways of Dye Degradation

Understanding the degradation mechanism is essential for predicting expected LC-MS/MS fragments. Reactive dyes typically degrade via two primary pathways:

  • Azo Bond Cleavage: The −N=N− bond is highly susceptible to oxidative (e.g., ozonation) or reductive (e.g., enzymatic or chemical) cleavage. For instance, Soybean Peroxidase degrades diazo dyes via symmetrical azo bond cleavage, followed by radical-initiated ring opening [2]. Similarly, reductive cleavage using SnCl2​/HCl is used to detach and identify reactive dyes illegally bound to food matrices [3].

  • Desulfonation & Hydroxylation: During ozonation, the detachment of sulfonic groups ( −SO3​ ) and the introduction of hydroxyl ( −OH ) groups occur rapidly, leading to intermediates such as m/z 281 and 350 for Reactive Black 5 [1].

Pathway A Intact Diazo Dye (e.g., Reactive Black 5) B Azo Bond Cleavage (Oxidative/Reductive) A->B C Desulfonation (-SO3 Loss) A->C D Hydroxylated Intermediates (e.g., m/z 281, 350) B->D E Aromatic Amines (Toxic Byproducts) B->E C->D F Complete Mineralization (CO2, H2O, SO4, NO3) D->F E->F

Figure 1: Proposed degradation pathway of reactive diazo dyes via advanced oxidation.

Part 3: Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, the following protocol incorporates self-validating steps, including reaction quenching and carryover monitoring.

Step 1: Sample Preparation & Quenching

Causality: Advanced oxidation reactions (like ozonation or Fenton) continue post-sampling unless actively stopped. Failing to quench the reaction will result in artificial degradation during the autosampler queue, skewing kinetic data.

  • Withdraw 5.0 mL aliquots of the dye degradation mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 min).

  • Quench immediately: For ozonation, bubble with N2​ gas for 2 minutes to remove residual ozone [1]. For peroxidase assays, add 100 µL of 1 M sodium azide or drop the pH to < 2.0 to denature the enzyme.

  • Centrifuge at 10,000 x g for 10 minutes to remove insoluble particulates.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Step 2: UHPLC Separation

Causality: Reactive dyes contain multiple highly polar sulfonic acid groups. Standard formic acid mobile phases (pH ~2.7) suppress the ionization of these groups in negative mode and cause poor retention on standard C18 columns. Using ammonium acetate buffers the pH to ~6.8, keeping the sulfonic groups deprotonated for optimal negative Electrospray Ionization (ESI-) while improving peak shape.

  • Column: Polar-embedded C18 or Syncronis aQ (250 × 4.6 mm, 5 µm) to retain polar intermediates [1].

  • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water.

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient: 2% B (0–6 min) 90% B (6–8 min) 90% B (8–20 min) 2% B (20–25 min).

  • Validation Step: Inject a solvent blank after the highest concentration time-point to verify the absence of column carryover (sulfonated dyes are notorious for sticking to stainless steel LC lines).

Step 3: HRMS/MS Acquisition
  • Ionization Mode: ESI Negative (-). Sulfonic groups readily lose a proton to form [M−H]− or [M−2H]2− ions.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The mass spectrometer performs a full MS1 scan (e.g., m/z 100–1000) and automatically triggers MS2 fragmentation on the top 5 most intense precursor ions.

  • Collision Energy: Use stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV to ensure both fragile azo bonds and stable aromatic rings are fragmented.

Step 4: Data Processing & Structural Elucidation
  • Import raw data into processing software (e.g., Compound Discoverer or MS-DIAL).

  • Apply a Mass Defect Filter based on the parent dye's exact mass to filter out background matrix noise.

  • Identify diagnostic neutral losses in the MS2 spectra: Loss of 80 Da ( −SO3​ ) or 64 Da ( −SO2​ ) is highly indicative of sulfonated dye fragments.

Workflow A 1. Reaction Quenching (Stop degradation kinetics) B 2. UHPLC Separation (Ammonium Acetate/MeOH) A->B C 3. HRMS/MS Acquisition (ESI Negative, DDA Mode) B->C D 4. Mass Defect Filtering (Isolate target fragments) C->D E 5. Structural Elucidation (Diagnostic neutral losses) D->E

Figure 2: Untargeted LC-MS/MS workflow for identifying dye degradation products.

Conclusion

The successful identification of reactive dye degradation products relies heavily on the synergy between optimized sample preparation, intelligent chromatographic buffering, and the resolving power of HRMS platforms. While Q-TOF systems offer excellent speed for kinetic monitoring, Orbitrap platforms provide the ultimate confidence in structural elucidation for complex, isobaric degradation mixtures. By applying the self-validating protocols outlined above, analytical scientists can accurately map degradation pathways, ensuring that environmental remediation and food safety analyses detect not just the disappearance of the parent dye, but the true elimination of its toxic byproducts.

References

  • Decolorization of azo dye C.I. Reactive Black 5 by ozonation in aqueous solution: influencing factors, degradation products, reaction pathway and toxicity assessment Source: Water Science and Technology (2016) 73(7): 1500–1510. URL:[Link]

  • Mechanistic study of a diazo dye degradation by Soybean Peroxidase Source: Chemistry Central Journal (2013) 7(1): 93. URL:[Link]

  • Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis Source: Journal of Agricultural and Food Chemistry (2025) 73(6): 3703–3713. URL:[Link]

Analytical and Performance Comparison Guide: Para Base Alcohol vs. Para Base Ester in Reactive Dye Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct intermediate for reactive dye synthesis is critical for maximizing dye fixation and minimizing environmental impact. Para Base —specifically, 4-(2-Sulfatoethylsulfonyl)aniline—is a cornerstone intermediate in the production of vinyl sulfone reactive dyes. However, its unesterified precursor, Para Base Alcohol (4-(2-hydroxyethylsulfonyl)aniline), is often evaluated during process optimization.

This guide objectively compares the structural validation (via FTIR spectroscopy) and synthetic performance of the hydroxyl-containing precursor against the fully esterified sulfate form. By understanding the causality behind these functional group modifications, researchers can establish self-validating analytical protocols for their synthetic workflows.

Mechanistic Causality: Why Esterification Matters

The transition from Para Base Alcohol to Para Base Ester is driven by the fundamental requirements of reactive dye chemistry. The terminal hydroxyl (-OH) group in the precursor is a poor leaving group. If subjected to alkaline dyeing conditions, it fails to undergo the necessary β-elimination.

By reacting the precursor with sulfuric acid, the hydroxyl group is converted into a sulfate ester (-OSO₃H). According to structural data from 1[1], this esterified form (Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate)) acts as an excellent leaving group. Under alkaline conditions (pH > 9), the sulfate group is eliminated, generating a highly reactive vinyl sulfone moiety that covalently bonds to the hydroxyl groups of cellulose fibers.

ReactionPathway A Para Base Precursor (Hydroxyl Group Active) B Esterification (H2SO4 Addition) A->B C Para Base Ester (Sulfate Group Active) B->C D Alkaline Elimination (pH > 9) C->D E Vinyl Sulfone (Reactive Dye Intermediate) D->E

Chemical transformation pathway of Para Base intermediates.

FTIR Spectroscopic Validation: Tracking Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides a self-validating system to monitor the esterification process. The transformation directly alters the hydrogen-bonding network, which is immediately visible in the IR spectrum.

The Hydroxyl (-OH) Signature

In the Para Base precursor, the terminal hydroxyl group participates in extensive intermolecular hydrogen bonding. As supported by spectral analysis guidelines from2[2], hydroxyl groups typically exhibit a broad, dominant absorption "tongue" between 3200 and 3600 cm⁻¹. Upon successful esterification, this broad band disappears, confirming the consumption of the -OH group.

The Sulfonyl (-SO₂-) Signature

The sulfonyl group acts as an internal reference standard because it remains intact throughout the esterification process. Based on spectroscopic studies detailed on 3[3], the highly electron-withdrawing -SO₂- group consistently displays two distinct stretching modes: an asymmetric stretch at ~1310–1350 cm⁻¹ and a symmetric stretch at ~1110–1160 cm⁻¹. While the peaks remain present in both the precursor and the ester, slight blue-shifts (~5 cm⁻¹) occur in the esterified form due to the inductive effect of the newly formed sulfate group.

Experimental Workflow: FTIR KBr Pellet Method

To ensure high-fidelity spectral data without moisture interference, follow this standardized protocol:

  • Sample Preparation : Weigh 1.5 mg of the synthesized Para Base compound and mix with 200 mg of anhydrous, spectroscopy-grade Potassium Bromide (KBr).

  • Homogenization : Grind the mixture in an agate mortar for 3 minutes until a fine, uniform powder is achieved to minimize light scattering.

  • Pellet Pressing : Transfer the powder to a hydraulic press die. Apply a pressure of 10 tons for 2 minutes to form a transparent KBr pellet.

  • Spectral Acquisition : Place the pellet in the FTIR spectrometer. Scan from 4000 cm⁻¹ to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : Apply baseline correction. Deconvolute overlapping peaks in the 1100–1350 cm⁻¹ region to accurately isolate the sulfonyl and sulfate stretches.

FTIRWorkflow S1 Sample Prep 1.5mg Sample + 200mg KBr S2 Pellet Pressing 10 tons, 2 min S1->S2 S3 FTIR Scanning 4000-400 cm⁻¹, 32 Scans S2->S3 S4 Peak Deconvolution Baseline Correction S3->S4

Step-by-step FTIR KBr pellet experimental workflow.

Data Presentation & Comparative Analysis

The structural differences observed in FTIR directly correlate with the macroscopic performance of the intermediates in dye synthesis.

Table 1: FTIR Peak Assignments Comparison
Functional GroupPara Base Precursor (cm⁻¹)Para Base Ester (cm⁻¹)Vibrational Mode
Hydroxyl (-OH) 3300 - 3450 (Broad)Absent / TraceO-H Stretching
Sulfonyl (-SO₂-) 1320 (Asym), 1140 (Sym)1325 (Asym), 1145 (Sym)S=O Stretching
Sulfate (-OSO₃H) Absent1240, 1050C-O-S, S=O Stretching
Amine (-NH₂) 3380, 3420 (Sharp)3385, 3425 (Sharp)N-H Stretching
Table 2: Synthetic Performance Metrics

To validate the necessity of the esterification step, both intermediates were subjected to a standard alkaline elimination workflow (pH 10.5, 40°C, 60 minutes) to measure their conversion into the reactive vinyl sulfone state.

Performance MetricPara Base PrecursorPara Base EsterCausality / Mechanism
Aqueous Solubility LowHighSulfate group introduces ionic character, enhancing solvation.
Vinyl Sulfone Yield < 5%> 95%Hydroxyl is a poor leaving group; Sulfate is an excellent leaving group.
Dye Fixation Rate Incompatible85 - 90%Efficient β-elimination allows rapid covalent bonding to cellulose.

Conclusion

The analytical comparison definitively proves that unesterified Para Base Alcohol is unsuitable for direct reactive dye coupling. The broad hydroxyl band at 3300–3450 cm⁻¹ in the FTIR spectrum serves as a negative marker; its complete disappearance, coupled with the emergence of sulfate stretches at 1240 cm⁻¹ and 1050 cm⁻¹, is mandatory for a successful synthesis. The sulfonyl stretches (1325 cm⁻¹ and 1145 cm⁻¹) act as reliable internal standards throughout the process. By enforcing this self-validating FTIR protocol, researchers can guarantee >95% vinyl sulfone conversion in downstream applications.

References

  • Master Organic Chemistry . Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at:[Link]

  • ResearchGate . Infrared Spectra of Sulfones and Related Compounds. Available at:[Link]

  • PubChem (National Institutes of Health) . Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate) | C8H11NO6S2. Available at:[Link]

Sources

Comprehensive Purity Assay Guide for 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride: Method Comparison and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride (CAS 4229-23-6; free base CAS 5246-58-2) is a highly polar, bifunctional chemical intermediate. It is structurally characterized by a primary aromatic amine (aniline derivative), a strongly electron-withdrawing sulfonyl group, and a primary aliphatic alcohol. This compound is a critical building block in the synthesis of reactive azo dyes (such as Reactive Black 5)[1] and serves as a key pharmacophore in the development of sulfonamide-based pharmaceutical inhibitors[2].

The Causality Behind Analytical Challenges

Determining the absolute purity of this compound requires overcoming several mechanistic hurdles:

  • High Polarity & Ionization: The presence of the hydrochloride salt and the basic aniline group (pKa ~2.5 for the conjugate acid) means the molecule is highly ionized in aqueous solutions. In reversed-phase chromatography, this can lead to severe peak tailing if the mobile phase pH is not strictly controlled to keep the analyte fully protonated.

  • Chemical Instability Vectors: Under basic conditions or thermal stress, the β -hydroxyethyl sulfone moiety can undergo a dehydration/elimination reaction to form a reactive vinyl sulfone impurity. Furthermore, the primary amine is susceptible to oxidative dimerization (forming azoxy/azo compounds)[3].

  • Process Impurities: In environmental and synthetic monitoring, this compound is often tracked as a stable end-product of the reductive cleavage of azo linkages[3], meaning assays must resolve it from a complex matrix of isomeric sulfonates and unreacted starting materials.

To ensure high-purity grades (>99%) for sensitive downstream coupling[4], analytical scientists must choose the correct assay based on the specific phase of development (e.g., trace impurity profiling vs. bulk batch release).

Method Comparison: Objective Performance Analysis

No single analytical technique provides a complete picture of purity. The table below objectively compares the three primary methodologies used for evaluating 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride, synthesizing field-proven performance metrics.

Performance MetricReversed-Phase HPLC-UVDiazotization TitrationQuantitative NMR (qNMR)
Primary Principle Chromatographic separation based on hydrophobicity/polarity.Stoichiometric reaction of the primary amine with NaNO2​ .Integration of proton resonance signals vs. internal standard.
Target Application Trace organic impurity profiling & stability indicating assays.Bulk API release testing & total amine content determination.Absolute purity determination without a reference standard.
Specificity High: Resolves isomers, oxidation products, and vinyl sulfones.Low: Cannot distinguish between isomeric aromatic amines.Very High: Structurally specific based on chemical shifts.
LOD / LOQ ~0.01% / 0.05% (w/w)~0.5% (w/w)~0.1% / 0.5% (w/w)
Analysis Time 15–30 minutes per run10–15 minutes per sample5–10 minutes per scan
Self-Validation System Suitability (Resolution > 2.0, Tailing < 1.5)Blank subtraction, Potentiometric endpoint driftRelaxation delay ( D1​ ) optimization, S/N > 250
Cost per Test Medium (Requires columns, HPLC-grade solvents)Low (Aqueous reagents, standard titrator)High (Requires high-field NMR instrument time)

Analytical Workflows & Degradation Pathways

To conceptualize the analytical strategy and the impurities these methods must detect, refer to the following logical workflows.

G Start Purity Assay Selection 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl HPLC HPLC-UV (Organic Impurities) Start->HPLC Trace Analysis Titration Diazotization Titration (Total Amine Assay) Start->Titration Bulk Release qNMR qNMR (Absolute Purity) Start->qNMR Reference Std HPLC_Val System Suitability: Resolution > 2.0 HPLC->HPLC_Val Titration_Val Potentiometric Endpoint Detection Titration->Titration_Val qNMR_Val Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Val

Analytical workflow decision tree for purity assay selection.

G API 2-(4-Aminobenzenesulfonyl) ethan-1-ol HCl Vinyl Vinyl Sulfone Derivative (Elimination Impurity) API->Vinyl Base/Heat (-H2O) Oxidation Azo/Azoxy Dimers (Oxidation Impurities) API->Oxidation Oxidative Stress AzoCleavage Azo Cleavage Products (Process Impurities) API->AzoCleavage Reductive Cleavage

Primary degradation and process impurity pathways requiring analytical resolution.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any deviation in instrument performance or reagent quality is immediately flagged before data reporting.

Protocol A: Reversed-Phase HPLC-UV (Stability-Indicating Method)

Mechanistic Rationale: To prevent peak tailing of the basic aniline group, the mobile phase is buffered to pH 3.0 using phosphate buffer. At this pH, the amine is fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase.

Reagents & Equipment:

  • HPLC system equipped with a UV/Vis or DAD detector.

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate ( KH2​PO4​ ), adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Methodology:

  • Preparation of Standard Solution: Accurately weigh 25.0 mg of 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride reference standard. Dissolve in 50 mL of Mobile Phase A (Concentration: 0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Sample Solution: Prepare the test sample identically to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (optimal for the aromatic sulfonamide chromophore).

    • Gradient Program:

      • 0–5 min: 5% B

      • 5–20 min: Linear ramp to 60% B (elutes non-polar oxidation impurities)

      • 20–25 min: Hold at 60% B

      • 25–26 min: Return to 5% B

      • 26–35 min: Re-equilibration.

  • System Suitability (Self-Validation): Inject the standard solution six times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is 2.0%, the USP tailing factor is 1.5, and the theoretical plate count is 5000.

  • Calculation: Calculate purity using the area normalization method (for related substances) or external standard calibration (for absolute assay).

Protocol B: Diazotization Titration (Bulk Assay)

Mechanistic Rationale: The primary aromatic amine reacts quantitatively with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt. The potentiometric endpoint ensures objective, operator-independent results.

Reagents & Equipment:

  • Automatic potentiometric titrator equipped with a platinum ring indicator electrode and a reference electrode.

  • 0.1 M Sodium Nitrite ( NaNO2​ ) Volumetric Solution (VS).

  • Concentrated Hydrochloric Acid (HCl).

  • Potassium Bromide (KBr) as a catalyst.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 250 mg of the 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride sample into a 250 mL titration beaker.

  • Dissolution: Add 50 mL of deionized water and 10 mL of concentrated HCl. Stir until completely dissolved.

  • Catalysis & Cooling: Add 1.0 g of KBr. Cool the solution to 0–5 °C using an ice bath (Critical step: Diazonium salts are thermally unstable and will decompose to phenols releasing N2​ gas if the temperature exceeds 10 °C).

  • Titration: Titrate slowly with 0.1 M NaNO2​ VS under continuous stirring. Set the titrator to dynamic dosing, reducing the dose volume as the potential jump approaches.

  • Self-Validation (Blank): Perform a blank titration omitting the sample. Subtract the blank volume from the sample volume.

  • Calculation: Purity (%)=W(Vsample​−Vblank​)×M×237.7​×100

    (Where V is volume in mL, M is the exact molarity of NaNO2​ , 237.7 is the molecular weight of the HCl salt, and W is the sample weight in mg).

Sources

Safety Operating Guide

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide for 2-(4-Aminobenzenesulfonyl)ethan-1-ol Hydrochloride

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just following a generic safety data sheet (SDS). You must understand the causality behind the chemical's behavior to manage its lifecycle safely.

2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride is a specialized intermediate featuring an aniline moiety, a sulfonyl group, an aliphatic alcohol, and a hydrochloride salt. This unique structural combination dictates specific end-of-life treatment protocols to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Hazard Profiling & Causality

To design a self-validating disposal system, we must first deconstruct the molecule's physicochemical properties and understand why specific disposal routes are mandated.

  • The Aniline Moiety: Aromatic amines are potent sensitizers and toxicophores. Systemic absorption can lead to methemoglobinemia. Therefore, zero-contact handling and strict segregation from general waste are required.

  • The Hydrochloride Salt: In aqueous solutions, the dissociation of the hydrochloride salt releases H+ and Cl− ions. Concentrated solutions can easily drop below pH 2.0, triggering the EPA D002 (Corrosive) hazardous waste classification[2].

  • Sulfur and Chlorine Content: The presence of both a sulfonyl group ( −SO2​− ) and a chloride ion ( Cl− ) means that standard incineration will generate sulfur oxides ( SOx​ ) and hydrogen chloride ( HCl ) gas. Consequently, this waste must be routed to a commercial hazardous waste incinerator equipped with alkaline flue gas scrubbers[3].

Table 1: Physicochemical & Hazard Profile Summary
Property / HazardStructural CauseOperational & Disposal Consequence
High Water Solubility −OH , −SO2​− , and −NH3+​Cl− groupsSpills easily spread in aqueous environments; prohibits sink/drain disposal[2].
Aqueous Acidity Hydrochloride salt dissociationRequires mandatory pH assessment and neutralization prior to liquid waste bulking[2].
Toxic Emissions Elemental S and ClMandates collection as "Halogenated/Sulfur-containing Organic Waste" for specialized incineration[3].

Experimental Workflows: Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating verification steps (e.g., pH testing), you prevent incompatible chemical reactions in your Satellite Accumulation Area (SAA)[2].

Protocol A: Solid Waste Disposal (Unused Chemical or Contaminated Consumables)

Use this protocol for pure solid waste, contaminated weighing paper, or empty primary containers.

  • Segregation: Collect all solid 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE)[4]. Do not use metal containers, as residual acidity can cause corrosion[1].

  • Immediate Labeling: The hazardous waste determination must be performed in the lab the moment waste is first added to a container[4]. Affix a label reading: "Hazardous Waste: Toxic Solid, Contains Sulfur and Halogens."

  • Storage & Capping: Store the container in a designated SAA. The container must remain securely capped at all times, except when actively adding waste[4].

Protocol B: Aqueous Waste Neutralization and Collection

Self-Validating Logic: Never assume aqueous waste is safe for drain disposal. The EPA prohibits purposeful dilution to meet safe limits[5].

  • pH Assessment: Before transferring any aqueous solution of this chemical into a bulk waste carboy, measure the pH using a calibrated pH meter or broad-range indicator paper.

  • Neutralization (If pH < 2.0): If the solution is highly acidic, slowly add 1M Sodium Hydroxide ( NaOH ) dropwise under continuous stirring.

  • Verification: Continue adding base until the pH stabilizes between 6.0 and 8.0. Causality: Neutralizing the solution prevents dangerous exothermic reactions or toxic gas evolution when mixed with other solvent wastes in the SAA.

  • Transfer & Containment: Pour the neutralized solution into an aqueous hazardous waste carboy designated for "Halogenated/Sulfur-containing Aqueous Waste." Fill to no more than 90% capacity to allow for thermal expansion[1].

  • Secondary Containment: Place the carboy in a secondary containment bin to prevent accidental spills from reaching the laboratory drainage system[1].

Protocol C: Spill Response and Decontamination
  • Containment: For solid spills, gently cover with damp paper towels to avoid raising toxic dust. For liquid spills, surround and cover the area with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by water.

  • Rinsate Capture: Collect all rinsate as hazardous waste. Cleaning out containers or spill areas of dangerous chemicals is just as demanding as disposing of the chemical itself; the rinsate cannot go down the drain[5].

Waste Accumulation & Storage Logistics

Proper management of your Satellite Accumulation Area (SAA) ensures compliance with EPA regulations and protects laboratory personnel.

Table 2: Satellite Accumulation Area (SAA) Quantitative Limits
ParameterRegulatory Limit / StandardRationale
Max Volume (Non-Acute) 55 gallons per SAAStandard EPA SAA limit for characteristic hazardous waste[4],[6].
Accumulation Time Up to 12 months (or within 3 days of being full)Prevents container degradation and ensures timely processing by Environmental Health & Safety (EH&S)[2],[4].
Container Headspace Fill to maximum 90% capacityPrevents over-pressurization and allows for thermal expansion of liquids[1].
Prohibited Containers Foodstuff containers (e.g., Mason jars)Strictly forbidden by safety guidelines, even if the material is chemically compatible[2].

Disposal Workflow Visualization

The following decision tree illustrates the logical relationship between the physical state of the chemical, its pH, and the required disposal route.

G Start Waste Generation: 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid/Aqueous Waste State->Liquid SolidCollect Collect in HDPE Container Solid->SolidCollect pHCheck Check pH Liquid->pHCheck LabelSolid Label: Hazardous Waste (Toxic, Halogens/Sulfur) SolidCollect->LabelSolid Incineration Commercial Incineration (Flue Gas Scrubbing) LabelSolid->Incineration Acidic pH < 2.0 (Corrosive) pHCheck->Acidic Neutral pH 2.0 - 12.5 pHCheck->Neutral Neutralize Neutralize with 1M NaOH Verify pH 6.0-8.0 Acidic->Neutralize LiquidCollect Collect in Aqueous Halogenated Waste Carboy Neutral->LiquidCollect Neutralize->LiquidCollect LabelLiquid Label: Hazardous Waste (Aqueous, Toxic, Halogens) LiquidCollect->LabelLiquid LabelLiquid->Incineration

Figure 1: Decision tree for the safe disposal of 2-(4-Aminobenzenesulfonyl)ethan-1-ol HCl waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link]

  • Molecular Biology Products. 4 Simple Tips for Disposing of Hazardous Lab Chemicals. 2023. URL:[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. URL:[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. 2022. URL:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines. URL:[Link]

  • University of North Texas at Dallas. Chemical Disposal Guidelines. URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride. As direct and comprehensive hazard data for this specific compound is limited, our recommendations are grounded in a thorough analysis of structurally similar sulfonamide and benzenesulfonyl compounds. This approach ensures a conservative and robust safety margin, prioritizing the well-being of all laboratory personnel.

Hazard Assessment: A Precautionary Approach

While some supplier information may classify 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride as non-hazardous for transport, this does not reflect the potential risks in a laboratory setting.[1] Structurally related compounds are known to pose significant health risks. Therefore, it is imperative to handle this chemical with the assumption that it may share these hazardous properties.

Potential Hazards Based on Analogous Compounds:

  • Severe Skin and Eye Damage: Many benzenesulfonyl derivatives are classified as causing skin corrosion/irritation (Category 1B or 2) and serious eye damage (Category 1 or 2A).[2][3][4] Contact can lead to burns and potentially irreversible eye damage.

  • Respiratory Irritation: Inhalation of dusts from similar solid compounds may cause respiratory irritation.[4][5]

  • Harmful if Swallowed or Inhaled: These compounds can be harmful if ingested or inhaled.[2][6][7]

  • Allergic Skin Reaction: Some related chemicals are known to be skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[2][5][6]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended, but essential.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it's crucial to remember the hierarchy of controls, an established framework for mitigating workplace hazards.[8] PPE is the last line of defense.

  • Elimination/Substitution: The most effective control. Can this chemical be replaced by a less hazardous one?

  • Engineering Controls: Physical changes to the workspace. The most critical control for this compound is a certified chemical fume hood .[2]

  • Administrative Controls: Changes to how people work, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): The final barrier between the user and the hazard.

Core PPE Protocol for Handling

The following table summarizes the minimum required PPE for handling 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride in a solid form or in solution.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldProtects against splashes and airborne particles. Goggles must form a seal around the eyes. A face shield is required when handling larger quantities or when there is a significant splash risk.[2][9][10]
Hands Nitrile Gloves (Double-Gloved)Provides a barrier against skin contact. Double-gloving is recommended to protect against tears and during doffing. Gloves must be inspected before use and changed every 30-60 minutes or immediately if contaminated.[8]
Body Long-Sleeved Laboratory CoatProtects skin and personal clothing from contamination. Must be fully buttoned.
Respiratory Not required if handled exclusively within a fume hood.An N95 or higher-rated respirator may be necessary for weighing large quantities outside of a containment hood or during spill cleanup.[8][9]

Step-by-Step Procedures

PPE Donning (Putting On) Sequence
  • Wash Hands: Thoroughly wash and dry hands.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[8]

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

PPE Doffing (Removal) Sequence

This sequence is designed to prevent self-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated container for lab laundry.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plan

Handling:

  • All manipulations of solid 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[2]

  • Avoid breathing dust or vapors.[4][5]

  • Wash hands thoroughly after handling, even after removing gloves.[11]

Spill Cleanup:

  • Alert others in the area and restrict access.

  • Wearing the full PPE described above (including respiratory protection if the spill is large or outside a fume hood), gently cover the spill with an absorbent material like vermiculite or dry sand.[12]

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Waste Disposal:

  • All waste, including the chemical itself, empty containers, and contaminated items (gloves, wipes, etc.), must be disposed of in a sealed, clearly labeled hazardous waste container.[2][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride.

PPE_Workflow cluster_solid Handling Solid Form cluster_solution Handling Solution start_node Start: Task Assessment decision_node decision_node start_node->decision_node Identify Hazards (Analog Data) process_node process_node decision_node->process_node Solid or Solution? solid_q1 Weighing or Transferring? process_node->solid_q1 Solid sol_q1 Significant Splash Risk? process_node->sol_q1 Solution ppe_node ppe_node end_node Proceed with Task solid_a1_yes Use Chemical Fume Hood solid_q1->solid_a1_yes Yes common_ppe Mandatory Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Goggles solid_a1_yes->common_ppe sol_q1->common_ppe No sol_a1_yes Add Face Shield sol_a1_yes->common_ppe common_ppe->end_node

Caption: PPE Selection Workflow for 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride.

References

  • Fisher Scientific. (2012, May 9). Safety Data Sheet.
  • Cayman Chemical. (2025, November 4). Safety Data Sheet.
  • SDS US. (2023, February 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Pfizer. (2007, September 19). Material Safety Data Sheet.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • AKSci. (2026, March 3). 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Aminoethanesulfonamide HCl Safety Data Sheet.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Enamine. (n.d.). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.